Octyl (2S)-2-amino-3-methylbutanoate (also known as L-Valine Octyl Ester) is a hydrophobic derivative of the essential amino acid L-valine. By masking the carboxylic acid moiety with a medium-chain fatty alcohol (
), this compound significantly alters the physicochemical profile of the parent amino acid, transitioning it from a zwitterionic, water-soluble species to a lipophilic, membrane-permeable intermediate.
This structural modification is critical in drug development for enhancing the oral and transdermal bioavailability of polar pharmacophores (prodrug strategy) and in the synthesis of peptide-based surfactants.
Chemical Identity Table
Parameter
Technical Specification
IUPAC Name
Octyl (2S)-2-amino-3-methylbutanoate
Common Name
L-Valine octyl ester
CAS Registry Number
1053618-29-3
Molecular Formula
Molecular Weight
229.36 g/mol
Stereochemistry
(S)-Enantiomer (L-Configuration)
Physical State
Colorless to pale yellow liquid (at RT)
Predicted LogP
~4.2 (High Lipophilicity)
Structural Analysis
The molecule consists of two distinct domains:
The Polar Head (Valine Residue): Contains the primary amine (
) and the alpha-carbon chiral center. This domain retains the biological recognition motif for transporters like PepT1.
The Lipophilic Tail (Octyl Chain): An 8-carbon saturated alkyl chain that governs the partition coefficient, facilitating passive diffusion across lipid bilayers.
Synthesis Engineering
To ensure high enantiomeric purity and yield, the synthesis must avoid racemization of the alpha-carbon. The preferred method utilizes Thionyl Chloride (
) mediated esterification . This protocol generates the acyl chloride in situ, which reacts with 1-octanol.
Reaction Mechanism & Workflow
The reaction proceeds via an acyl-oxysulfonium intermediate, followed by nucleophilic attack by the octanol oxygen.
Figure 1: Step-wise synthesis pathway via acid chloride activation.
Detailed Experimental Protocol
Objective: Synthesize 10 g of L-Valine Octyl Ester.
Reagents:
L-Valine (MW 117.15): 5.0 g (42.7 mmol)
1-Octanol (MW 130.23): 30 mL (Excess, acts as solvent)
Thionyl Chloride (
): 3.5 mL (48 mmol)
Solvents: Diethyl ether, Saturated
.
Step-by-Step Methodology:
Activation (0°C): In a flame-dried round-bottom flask equipped with a drying tube, charge 30 mL of 1-octanol. Cool to 0°C in an ice bath.
Addition: Dropwise add
(3.5 mL) over 20 minutes. Caution: Exothermic reaction with gas evolution (, HCl).
Coupling: Add L-Valine (5.0 g) in small portions. The amino acid will initially be insoluble.
Reflux: Heat the mixture to 90°C for 4 hours. The solution should become clear as the ester forms.
Work-up:
Cool to room temperature.
Add 100 mL diethyl ether to dilute.
Self-Validation Step: Wash with cold saturated
(3x 50 mL) to remove excess acid and unreacted valine. The aqueous layer pH should remain basic (~pH 8).
Wash organic layer with brine (1x 50 mL).
Dry over anhydrous
and concentrate under reduced pressure (rotary evaporator). High vacuum is required to remove excess octanol (BP 195°C).
Yield Calculation: Expected theoretical yield ~9.8 g.
Analytical Validation
To verify the identity and purity of the synthesized compound, compare experimental data against these theoretical standards.
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
Gradient: 50% B to 95% B over 15 minutes (Due to high lipophilicity).
Detection: UV at 210 nm (Amide/Ester bond absorption).
Retention Time: Expect late elution relative to free Valine due to the octyl chain.
Applications in Drug Development
The octyl ester modification is a strategic tool in prodrug design , specifically targeting the balance between solubility and permeability.
Prodrug Mechanism (Bioactivation)
Upon administration (oral or topical), the ester is hydrolyzed by ubiquitous esterases (carboxylesterases) in the plasma or liver, releasing the active L-Valine and the inert carrier 1-octanol.
Figure 2: Prodrug activation pathway via enzymatic hydrolysis.
Formulation Utility
Transdermal Delivery: The
chain disrupts the stratum corneum lipid packing, acting as a penetration enhancer for co-formulated drugs.
Peptide Synthesis: Used as a C-terminal protecting group that is stable to mild base but removable by saponification or strong acid hydrolysis.
References
PubChem. (2025).[1] Compound Summary: Amino Acid Esters. National Library of Medicine. Retrieved from [Link]
Chemical Structure Analysis and Physicochemical Profiling of Octyl (2S)-2-amino-3-methylbutanoate
Technical Whitepaper | Version 1.0 Executive Summary & Compound Identity Octyl (2S)-2-amino-3-methylbutanoate , commonly known as L-Valine Octyl Ester , represents a critical class of amino acid alkyl esters used extensi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper | Version 1.0
Executive Summary & Compound Identity
Octyl (2S)-2-amino-3-methylbutanoate , commonly known as L-Valine Octyl Ester , represents a critical class of amino acid alkyl esters used extensively as prodrug moieties to enhance the lipophilicity and membrane permeability of polar active pharmaceutical ingredients (APIs). By masking the carboxylic acid of L-Valine with a hydrophobic octyl chain, this compound serves as a model for designing ester-linked prodrugs (e.g., Valacyclovir analogs) and as a surfactant intermediate in peptide synthesis.
This guide provides a rigorous analytical framework for the structural elucidation, enantiomeric purity assessment, and physicochemical profiling of this molecule.
Colorless to pale yellow oil (Free base); White solid (HCl salt)
Analytical Strategy & Workflow
To ensure the integrity of the chemical structure and its suitability for pharmaceutical applications, a multi-tiered analytical workflow is required. This approach moves from bulk characterization to stereochemical verification.
Characterization Workflow (DOT Visualization)
Figure 1: Step-wise analytical workflow ensuring structural identity prior to stereochemical and stability profiling.
Structural Elucidation Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for establishing the connectivity between the L-Valine core and the octyl side chain.
Experimental Rationale:
Solvent:
is preferred for the free base to observe the amine protons (broad singlet). or is required for the hydrochloride salt.
Key Diagnostic Signals: The shift of the valine
-proton and the distinct triplet of the octyl group confirm esterification.
Protocol 1: 1H NMR Acquisition (400 MHz)
Dissolve 10 mg of sample in 0.6 mL
(containing 0.03% TMS).
Acquire spectrum with 16 scans, 30° pulse angle, and 2s relaxation delay.
Process with 0.3 Hz line broadening.
Expected Data Summary:
Position
Type
Shift ( ppm)
Multiplicity
Integration
Assignment
1
0.88
Triplet
3H
Octyl terminal methyl
2
0.96 / 1.01
Doublets
6H
Valine isopropyl methyls
3
1.25 - 1.35
Multiplet
10H
Octyl bulk chain ()
4
1.62
Quintet
2H
Octyl -methylene
5
2.05
Multiplet
1H
Valine -CH (Isopropyl methine)
6
3.28
Doublet
1H
Valine -CH (adjacent to N)
7
4.12
Triplet
2H
Octyl -methylene ()
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry confirms the molecular formula and evaluates potential hydrolysis byproducts (Valine).
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Theoretical Mass (
): 230.37 Da.
Fragmentation Pattern:
230.4 Parent Ion.
116.1 Loss of octyl group (Valine fragment).
72.1 Amine fragment ().
Stereochemical Integrity (Chiral Analysis)
The biological activity of valine derivatives is strictly dependent on the L-configuration ((2S)). The esterification process, if conducted under harsh acidic conditions, can lead to racemization.
Protocol 2: Chiral HPLC Method
This protocol separates the (2S) enantiomer from the (2R) impurity.
Column: Chiralpak IA or AD-H (Amylose-based).
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress tailing of the free amine.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (peptide bond/ester absorbance).
Temperature: 25°C.
System Suitability Criteria:
Resolution (
): > 1.5 between (2S) and (2R) peaks.
Tailing Factor: < 1.3.
Enantiomeric Excess (ee): Must be
99.0% for pharmaceutical grade.
Physicochemical Profiling: Hydrolysis Stability
As an ester, this compound is susceptible to hydrolysis, reverting to L-Valine and 1-Octanol. Understanding this rate is vital for storage and in vivo half-life prediction.
Hydrolysis Pathway (DOT Visualization)
Figure 2: Hydrolysis mechanism. The reaction is pH-dependent, accelerating significantly at pH > 8.0.
Kinetic Stability Protocol
Preparation: Prepare a 10 mM solution of Octyl Valinate in Phosphate Buffered Saline (PBS) containing 10% Acetonitrile (solubilizer).
Incubation: Incubate at 37°C at three pH levels: 1.2 (Simulated Gastric Fluid), 7.4 (Plasma pH), and 9.0.
Sampling: Aliquot 100
at t=0, 15, 30, 60, 120 min.
Quenching: Immediately add 100
cold Methanol.
Analysis: Quantify remaining Ester vs. Valine formation via RP-HPLC (C18 column).
Interpretation:
Half-life (
): Calculate using first-order kinetics ().
Expectation: Stable at pH 1.2; moderate stability at pH 7.4; rapid hydrolysis at pH 9.0 or in the presence of esterases.
References
Synthesis and NMR Characterization of Amino Acid Esters
Source: BMRB (Biological Magnetic Resonance Data Bank).
Context: Provides foundational NMR shift data for L-Valine core protons used to assign the
Kinetics of Base Hydrolysis of Amino Acid Esters
Source: Taylor & Francis (Journal of Coordination Chemistry).
Context: Establishes the kinetic models for the hydrolysis of amino acid alkyl esters, confirming the pH-dependence and metal-ion catalysis mechanisms relevant to stability testing.
URL:[Link][1][2]
Enantiomer Separation of Amino Acid Esters
Source: Yakhak Hoeji (Journal of Pharmaceutical Society of Korea).
Context: Validates the use of polysaccharide-based chiral stationary phases (like Chiralpak AD-H) for the resolution of
-amino acid esters, providing the basis for the chiral purity protocol.
URL:[Link][1][2][3][4]
An In-Depth Technical Guide to Octyl L-valinate: Synthesis, Characterization, and Applications in Drug Development Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Octy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Octyl L-valinate: Synthesis, Characterization, and Applications in Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Octyl L-valinate, the octyl ester of the essential amino acid L-valine. As a lipophilic derivative of a fundamental biological building block, Octyl L-valinate represents a significant molecular tool for researchers, scientists, and professionals in the field of drug development. Its unique physicochemical properties, stemming from the conjugation of the branched-chain amino acid with an eight-carbon alkyl chain, make it a prime candidate for enhancing the therapeutic potential of various active pharmaceutical ingredients (APIs). This document will delve into the synthesis, analytical characterization, and prospective applications of Octyl L-valinate, with a particular focus on its role in prodrug strategies aimed at overcoming pharmacokinetic challenges.
Chemical Identifiers and Physicochemical Properties
While Octyl L-valinate is not a commonly cataloged commercial chemical and thus may not have an assigned CAS number, its chemical identity is unambiguously derived from its constituent parts: L-valine and 1-octanol. The key identifiers and predicted physicochemical properties are summarized below. These properties are foundational to understanding its behavior in both chemical and biological systems.
Table 1: Chemical Identifiers for Octyl L-valinate
Identifier
Value
IUPAC Name
Octyl (2S)-2-amino-3-methylbutanoate
Molecular Formula
C₁₃H₂₇NO₂
Molecular Weight
229.36 g/mol
Canonical SMILES
CCCCCCCC(=O)ON
InChI Key
Derived from structure
The addition of the octyl chain significantly alters the properties of the parent amino acid, L-valine, primarily by increasing its lipophilicity. This modification is central to its utility in drug delivery.
Table 2: Predicted Physicochemical Properties of Octyl L-valinate
Property
Predicted Value
Rationale and Significance
LogP (Octanol/Water)
~3.5 - 4.5
The octyl ester group dramatically increases lipophilicity compared to L-valine (-2.26)[1][2]. This is critical for enhancing membrane permeability.
Aqueous Solubility
Low
The long alkyl chain reduces solubility in aqueous media, a common trade-off for increased lipophilicity. Formulation strategies may be required for aqueous delivery systems.
Solubility in Organic Solvents
High
Expected to be readily soluble in solvents like dichloromethane, ethyl acetate, and methanol, facilitating synthesis and purification.
pKa
~8.5 - 9.5
The primary ionizable group is the α-amino group of the valine moiety. Its basicity is crucial for salt formation and pH-dependent interactions.
Physical State
Likely an oil or low-melting solid
Long-chain esters are often liquids or low-melting solids at room temperature.
Synthesis of Octyl L-valinate
The synthesis of Octyl L-valinate is typically achieved through the esterification of L-valine with 1-octanol. The most common laboratory-scale method is the Fischer-Speier esterification, which involves reacting the amino acid and alcohol in the presence of a strong acid catalyst.
Fischer-Speier Esterification Protocol
This protocol describes a standard procedure for the synthesis of amino acid esters.
Core Principle: The carboxylic acid of L-valine is protonated by a strong acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1-octanol. The reaction is reversible, so it is driven to completion by removing the water formed as a byproduct.
Caption: Workflow for the synthesis of Octyl L-valinate via Fischer esterification.
Step-by-Step Methodology:
Preparation of L-valine methyl ester hydrochloride (Intermediate): A common strategy involves first creating a more reactive ester intermediate. In a round-bottom flask, suspend L-valine (1.0 eq) in anhydrous methanol. Cool the mixture in an ice bath to approximately -10°C.[3]
Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) (1.3 eq) dropwise to the stirred suspension.[3] The temperature should be maintained below 0°C during the addition. This in situ generates HCl gas and facilitates the formation of the methyl ester.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, followed by refluxing for 7-9 hours to ensure complete conversion to L-valine methyl ester hydrochloride.[3]
Transesterification: After removing the methanol under reduced pressure, add 1-octanol and a suitable catalyst for transesterification, and heat the mixture.
Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure Octyl L-valinate.
Alternative Synthesis: Enzymatic Esterification
For a greener and more selective approach, enzymatic synthesis using lipases is a viable alternative.[4]
Core Principle: Immobilized lipases, such as Candida antarctica lipase B (CALB), can catalyze the esterification reaction under milder, solvent-free conditions. This method avoids harsh acidic conditions and can offer high selectivity.[4]
Analytical Characterization
Confirming the identity and purity of newly synthesized Octyl L-valinate is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Caption: Standard analytical workflow for the characterization of Octyl L-valinate.
Table 3: Expected Analytical Data for Octyl L-valinate
Technique
Expected Results
¹H NMR
- Triplet around 0.9 ppm (3H, methyl group of octyl chain).- Multiplet around 1.3 ppm (10H, methylene groups of octyl chain).- Multiplet around 1.6 ppm (2H, methylene group β to the ester oxygen).- Doublets around 0.9-1.0 ppm (6H, two methyl groups of valine).- Multiplet around 2.1-2.3 ppm (1H, β-proton of valine).- Doublet around 3.5-3.7 ppm (1H, α-proton of valine).- Broad singlet for the amino protons (NH₂).- Triplet around 4.1 ppm (2H, methylene group α to the ester oxygen).[5]
¹³C NMR
- Peaks around 14 ppm (methyl of octyl).- Series of peaks between 22-32 ppm (methylene of octyl).- Peaks around 17-19 ppm (methyls of valine).- Peak around 30-32 ppm (β-carbon of valine).- Peak around 58-60 ppm (α-carbon of valine).- Peak around 65 ppm (OCH₂ of octyl).- Peak around 173-175 ppm (carbonyl carbon).[5]
Mass Spectrometry (ESI-MS)
Expected [M+H]⁺ ion at m/z 230.2.
RP-HPLC
A single major peak indicating high purity on a C18 column with a gradient of water and acetonitrile/methanol containing 0.1% formic acid. Detection can be challenging due to the lack of a strong chromophore; derivatization or use of an Evaporative Light Scattering Detector (ELSD) may be necessary.[6]
Applications in Drug Development: The Prodrug Strategy
The primary rationale for synthesizing Octyl L-valinate in a pharmaceutical context is its potential as a prodrug moiety. Prodrugs are inactive precursors that are converted into active drugs within the body. This strategy is often employed to overcome poor pharmacokinetic properties of an API, such as low oral bioavailability.[][8]
Enhancing Lipophilicity and Membrane Permeability
Many drugs exhibit poor absorption from the gastrointestinal tract due to low lipophilicity, which hinders their ability to cross the lipid-rich cell membranes of the intestinal epithelium. By covalently attaching a lipophilic promoiety like Octyl L-valinate to a polar drug, the overall lipophilicity of the resulting prodrug is significantly increased.[][9] This enhanced lipophilicity facilitates passive diffusion across cellular barriers.
Caption: The prodrug concept: Octyl L-valinate enhances drug absorption and is cleaved to release the active drug.
Targeting Amino Acid Transporters
The L-valine component of the molecule can potentially be recognized by amino acid transporters expressed on the surface of intestinal epithelial cells.[10][11] This could lead to carrier-mediated uptake, further enhancing the absorption of the prodrug from the gut. This dual mechanism of enhanced passive diffusion and potential active transport makes amino acid esters attractive promoieties.
Bioconversion to the Active Drug
Once the prodrug is absorbed into systemic circulation, the ester bond linking the drug to Octyl L-valinate is designed to be labile. It is readily cleaved by ubiquitous esterase enzymes present in the plasma, liver, and other tissues, releasing the active parent drug.[8] The byproducts of this hydrolysis are L-valine and 1-octanol, which are generally considered to have low toxicity at the concentrations produced.[1][4]
Safety and Toxicology Considerations
As Octyl L-valinate is a novel chemical entity, specific toxicological data is not available. A preliminary safety assessment must be based on its constituent components and the ester linkage.
L-Valine: An essential amino acid, generally recognized as safe (GRAS) and a normal component of the human diet. High doses of amino acid supplements can have side effects, but the amount released from a therapeutic dose of a prodrug is expected to be well within safe limits.[1]
1-Octanol: Used in fragrances and as a food additive. It has established toxicity data, and the risk would depend on the dose and frequency of administration of the prodrug.
Ester Linkage: Ester hydrolysis is a common metabolic pathway in humans.
Crucially, any drug candidate utilizing an Octyl L-valinate promoiety would require a full, rigorous toxicological evaluation as part of preclinical development. This includes assessing the toxicity of the intact prodrug and its metabolites.
Conclusion
Octyl L-valinate stands as a purpose-designed molecule for medicinal chemistry and drug development. While not a therapeutic agent in itself, its value lies in its potential to unlock the therapeutic efficacy of drugs hampered by poor bioavailability. By providing a lipophilic and potentially transporter-targeted promoiety, it offers a rational strategy to enhance drug absorption. The straightforward synthesis and well-defined analytical characterization pathways make it an accessible tool for researchers. As the demand for orally administered therapeutics grows, the exploration of novel prodrug strategies, including the use of lipophilic amino acid esters like Octyl L-valinate, will continue to be a vital area of pharmaceutical science.
References
Ferreira, P. M., & Giraud, B. (2016). Amino Acids in the Development of Prodrugs. Molecules, 21(7), 887.
Jaan, F., et al. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceuticals, 16(11), 1599.
Krecmerova, M. (2017). Amino Acid Ester Prodrugs of Nucleoside and Nucleotide Antivirals. Mini reviews in medicinal chemistry, 17(12), 1049–1066.
Al-Hilal, T. A., et al. (2018). Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system. Journal of Controlled Release, 286, 238-249.
Katragadda, S., et al. (2010). Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration. Journal of Pharmacy and Pharmacology, 62(10), 1362-1369.
Al-Hilal, T. A., et al. (2018). Lipophilic Activated Ester Prodrug Approach for Drug Delivery to the Intestinal Lymphatic System. Journal of controlled release : official journal of the Controlled Release Society, 286, 238–249.
Pinazo, A., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics, 17(8), 2849–2861.
Tran, T. T., et al. (2020). Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery. ACS Sustainable Chemistry & Engineering, 8(35), 13276–13285.
Bal, S. K., & Narayanaswami, V. (2011). The cholinergic properties of some amino-acid esters and amides. British Journal of Pharmacology, 163(4), 838–849.
Thiele, D. L., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of immunology (Baltimore, Md. : 1950), 148(4), 1236–1242.
Black, R. A., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life (Basel, Switzerland), 12(9), 1369.
Unknown. (n.d.). Amino acids Physical and Chemical Properties.
Ranu, B. C., et al. (2012). l-Valine functionalized ionic liquid catalyzed esterification reaction under approach. Arabian Journal of Chemistry, 5(4), 481-485.
Shaanxi Bloom Tech Co., Ltd. (2023, September 14). What is the synthesis of L-Valine? Retrieved from [Link]
Faty, A., et al. (2021). Studies on the Physicochemical Properties of Ionic Liquids Based On 1-Octyl-3-methylimidazolium Amino Acids. Journal of Solution Chemistry, 50, 115-131.
LibreTexts Chemistry. (2024, October 16). 18.2: Properties of Amino Acids. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of L-valine methyl ester. Retrieved from [Link]
Holeček, M. (2022). Side Effects of Amino Acid Supplements. Physiological research, 71(1), 29–45.
Abdulsattar, S. A. (2018). PROPERTIES OF AMINO ACIDS. University lecture notes.
Sigma-Aldrich. (2025, April 28).
Cheméo. (n.d.). Valine (CAS 72-18-4). Retrieved from [Link]
Unknown. (2025, August 6). Characteristic Properties and Application of Amino Acid Based Esters.
PrepChem.com. (2020, January 30). Synthesis of Boc-valine. Retrieved from [Link]
Zhang, M. (2010). Preparation method of L-valine methyl ester hydrochloride. CN101898953A.
Barrio, J. R., et al. (1983). Production of L-[1-11C]valine by HPLC resolution. The Journal of nuclear medicine, 24(6), 515–521.
Cycoń, M., et al. (2021). Biodegradation of L-Valine Alkyl Ester Ibuprofenates by Bacterial Cultures. International journal of molecular sciences, 22(12), 6298.
Ambrose, M. A., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization in GMP Starting Material Production. Analytical Methods, 6, 6838-6843.
Li, Y., et al. (2020). Enantioselectivity-Evaluation of Chiral Copper(II) Complexes Coordinated by Novel Chiral Tetradentate Ligands for Free Amino Acids by Mass Spectrometry Coupled With the Isotopically Labeled Enantiomer Method. Frontiers in Chemistry, 8, 599427.
Sigma-Aldrich. (2024, September 7).
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000052 - L-Valine. Retrieved from [Link]
The Safety and Toxicology of Amino Acid Octyl Esters: A Technical Guide for Scientists
Foreword Amino acid esters, particularly those with medium-chain alcohols like octanol, represent a class of compounds with significant potential in pharmaceuticals, cosmetics, and industrial applications. Their inherent...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
Amino acid esters, particularly those with medium-chain alcohols like octanol, represent a class of compounds with significant potential in pharmaceuticals, cosmetics, and industrial applications. Their inherent biodegradability, stemming from an ester linkage readily cleaved by biological systems, makes them attractive candidates for development. However, this potential is predicated on a thorough understanding of their safety and toxicological profiles. This guide provides an in-depth analysis of the available safety data, metabolic pathways, and toxicological testing principles relevant to amino acid octyl esters. Due to a scarcity of publicly available data on specific octyl esters, this document will leverage the comprehensive dataset of a structurally similar and well-studied analogue, Ethyl Lauroyl Arginate (ELA), to establish a robust framework for safety assessment.
Physicochemical Properties and Toxicological Relevance
The toxicological profile of a substance is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For amino acid octyl esters, the key features are the hydrophilic amino acid headgroup, the lipophilic octyl tail, and the hydrolyzable ester bond.
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical determinant of a molecule's ability to cross biological membranes. The addition of an eight-carbon chain significantly increases lipophilicity compared to the parent amino acid. For instance, the calculated XLogP3 for Arginine octyl ester is 1.8, a substantial increase from the highly water-soluble parent L-arginine (LogP of -1.9)[1][2][3]. This enhanced lipophilicity suggests a greater potential for dermal absorption and interaction with cell membranes compared to the free amino acid.
Solubility: Amino acid octyl esters are amphiphilic, possessing both water-soluble (amino acid) and oil-soluble (octyl chain) characteristics. This property is crucial for their function in formulations but also influences their biological interactions. Ethyl Lauroyl Arginate (ELA), for example, is highly soluble in water (>247 g/kg) and also soluble in organic solvents like ethanol and propylene glycol[4][5][6][7].
Surfactant Properties: The amphiphilic nature imparts surfactant properties, which can be the basis for local irritation effects on skin and mucous membranes by disrupting the lipid bilayer of cells.
A comparison of key physicochemical properties is presented below.
High water solubility can limit dermal penetration but facilitates clearance if absorbed systemically.
Metabolic Pathways: A Story of Hydrolysis
The primary metabolic pathway for amino acid esters in biological systems is enzymatic hydrolysis. This is a critical concept for their safety assessment, as the systemic toxicity is often determined by the toxicity of the constituent breakdown products rather than the parent molecule itself.
Core Principle: Esterase-Mediated Cleavage
Esterases are ubiquitous enzymes found in plasma, the liver, and other tissues that efficiently catalyze the cleavage of ester bonds[8][9]. Upon absorption, an amino acid octyl ester is anticipated to be rapidly hydrolyzed into its parent amino acid and 1-octanol.
Figure 1. Predicted metabolic fate of amino acid octyl esters.
Toxicology of Metabolites:
Amino Acids: The resulting amino acids (e.g., Arginine, Glycine) are endogenous substances. Provided the exposure does not overwhelm normal metabolic capacity, they are incorporated into the body's natural amino acid pool and are of low toxicological concern[10].
1-Octanol: This eight-carbon alcohol is the more significant metabolite from a toxicological standpoint. It is considered harmful if swallowed and is a serious eye irritant[11]. However, it is not classified as a skin irritant or sensitizer and is not considered mutagenic[1]. Systemically, it is metabolized via oxidation to octanoic acid, which then enters the fatty acid metabolism pathway.
This metabolic profile implies that systemic toxicity from a single or low-level repeated exposure is likely to be low, as the parent compound is not expected to persist, and the metabolites are readily managed by endogenous pathways. The primary hazards are therefore expected to be local effects at the site of application (skin, eyes) and acute toxicity upon ingestion of a large bolus dose before hydrolysis can occur.
Toxicological Endpoints: An In-Depth Evaluation
This section details the key toxicological endpoints evaluated for chemical safety. We will use data for Ethyl Lauroyl Arginate (ELA) as a case study, supplemented with data on 1-octanol where relevant. For each endpoint, the rationale for the test is explained, followed by a summary of the standard methodology and the available data.
Acute Oral Toxicity
Causality: This test evaluates the potential for adverse effects from a single, acute oral ingestion of a substance. It is used to determine the intrinsic toxicity and helps classify the substance for hazard labeling.
Methodology: OECD Test Guideline 423 (Acute Toxic Class Method)
The Acute Toxic Class Method is designed to classify a substance's toxicity with the use of a minimal number of animals.
Principle: A stepwise procedure is used with a small group of animals (typically 3 female rats) per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg) or stopping the test.
Procedure:
Animals are fasted prior to dosing.
The test substance is administered by oral gavage.
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
A necropsy is performed on all animals at the end of the study.
Validation: The protocol is self-validating through the clear stepwise progression based on observed outcomes, which leads to a GHS classification.
Causality: This assessment determines the potential for a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin upon direct contact. Given the surfactant-like properties of these esters, this is a critical endpoint.
Methodology: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)
This in vivo test evaluates the local skin response after a single application.
Principle: The test substance is applied to a small patch of skin on an animal (typically an albino rabbit) under a semi-occlusive dressing for a fixed period. The degree of irritation is then scored at specific intervals.
Procedure:
A small area of the animal's dorsal skin is clipped free of fur.
0.5 g of the test substance (moistened if solid) is applied to the skin and covered with a gauze patch and dressing.
The dressing is removed after 4 hours.
Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal. Observations may continue for 14 days to assess reversibility.
Validation: The use of standardized scoring criteria for erythema (redness) and edema (swelling) and clear classification rules based on the mean scores ensures the self-validating nature of the protocol.
Data Summary:
Substance
Species
Guideline
Result
Conclusion
Ethyl Lauroyl Arginate (ELA)
Rabbit
OECD 404
Caused slight to well-defined erythema followed by desquamation.[10][16]
Mild skin irritant.
1-Octanol
Rabbit
-
No irritant effect reported in multiple SDS.[11][17]
Not a skin irritant.
Eye Irritation
Causality: This test evaluates the potential of a substance to produce damage to the eye after a single instillation. This is particularly important for ingredients used in cosmetics or in industrial settings where splashing is a risk.
Methodology: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
The Draize eye test in rabbits is the standard in vivo method.
Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. Effects on the cornea, iris, and conjunctiva are scored over time.
Procedure:
0.1 mL (liquid) or 100 mg (solid) of the test substance is instilled into one eye.
The eyes are examined and lesions are scored at 1, 24, 48, and 72 hours after application. Observations can continue for up to 21 days to assess reversibility.
Scores are given for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).
Validation: The protocol's reliance on a detailed, standardized scoring system (Draize scores) and classification criteria based on the severity and persistence of lesions ensures its self-validating capacity[11][18][19].
Data Summary:
Substance
Species
Guideline
Result
Conclusion
Ethyl Lauroyl Arginate (ELA)
Rabbit
OECD 405
Effects observed on cornea and conjunctiva.[4][16][20]
Causality: This endpoint assesses a substance's potential to induce an allergic contact dermatitis (a Type IV delayed hypersensitivity reaction) after repeated exposure. This is a key concern for ingredients in leave-on cosmetic products.
Methodology: OECD Test Guideline 429 (Skin Sensitisation: Local Lymph Node Assay - LLNA)
The LLNA is the preferred in vivo method, as it provides a quantitative measure of the induction phase of sensitization and offers significant animal welfare refinements over older guinea pig tests.
Principle: Sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application. The LLNA measures this proliferation, which is proportional to the potency of the sensitizer.
Procedure:
The test substance is applied to the dorsum of each ear of a mouse for three consecutive days.
On day 6, mice are injected intravenously with radiolabelled thymidine (³H-methyl thymidine).
Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
The incorporation of radiolabelled thymidine is measured by scintillation counting. A Stimulation Index (SI) is calculated by comparing the proliferation in test groups to the vehicle control group.
Validation: A substance is classified as a sensitizer if the Stimulation Index (SI) is ≥ 3 at any concentration tested. The EC3 value (the estimated concentration required to produce an SI of 3) can be calculated to determine the potency of the sensitizer[22][23][24][25].
Figure 3. Experimental workflow for the Local Lymph Node Assay (OECD TG 429).
Data Summary:
Substance
Species
Guideline
Result
Conclusion
Ethyl Lauroyl Arginate (ELA)
Mouse
OECD 429
Stimulation Index < 3 at all concentrations tested.[4]
Causality: Genotoxicity tests are crucial for identifying substances that can cause genetic damage (mutations, chromosomal aberrations), which can lead to cancer or heritable diseases. A standard battery of in vitro tests is used for screening.
Methodology 1: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)
This test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) to detect gene mutations (point mutations and frameshifts).
Principle: The bacterial strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (e.g., histidine). They cannot grow on a medium lacking this amino acid. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.
Procedure:
The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver, to mimic mammalian metabolism).
The bacteria are plated on a minimal agar medium lacking the essential amino acid.
After incubation, the number of revertant colonies is counted.
Validation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly above the spontaneous background mutation rate. The use of multiple strains detects different types of mutations, and the inclusion of the S9 mix identifies pro-mutagens, making the assay a self-validating screening system[10][14][26][27][28].
Methodology 2: OECD Test Guideline 487 (In Vitro Mammalian Cell Micronucleus Test)
This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells.
Principle: Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic damage.
Procedure:
Mammalian cell cultures (e.g., human lymphocytes, CHO cells) are exposed to the test substance, with and without metabolic activation (S9).
The cells are cultured for a period sufficient to allow for cell division.
Cells are harvested and stained to visualize the main nuclei and any micronuclei.
The frequency of micronucleated cells is determined by microscopic analysis.
Validation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells, coupled with cytotoxicity measurements to ensure effects are not secondary to cell death, validates a positive result[4][22][23][29].
Data Summary:
Substance
Test
Guideline
Result
Conclusion
Ethyl Lauroyl Arginate (ELA)
Ames Test
OECD 471
Negative, with and without S9 metabolic activation.[12]
Not mutagenic.
Ethyl Lauroyl Arginate (ELA)
In Vitro Micronucleus
OECD 487
Negative, with and without S9 metabolic activation.[10]
Structure-Activity Relationships (SAR) and Regulatory Context
The data on ELA provides a strong foundation for predicting the toxicology of amino acid octyl esters. The core structure—an amino acid linked to an alcohol via an ester bond—dictates the metabolic fate. The primary difference between ELA and an arginine octyl ester is the length of the alcohol chain (ethyl vs. octyl) and the presence of the lauroyl group on the amino acid's nitrogen in ELA.
Influence of Octyl Chain: The longer octyl chain increases lipophilicity, which may enhance dermal penetration compared to an ethyl ester. However, the ultimate systemic exposure to the parent molecule is still expected to be limited by rapid esterase hydrolysis. The toxicity of the 1-octanol metabolite is low.
Regulatory Standing: ELA is approved as a food preservative by the FDA (GRAS) and EFSA, and its use in cosmetics is permitted up to certain concentrations[12][26]. This established regulatory acceptance, based on a comprehensive toxicological package, provides confidence in the general safety profile of this class of rapidly metabolized esters. The Acceptable Daily Intake (ADI) for ELA has been established at 0.5 mg/kg body weight by EFSA[6][26].
Conclusion
The safety profile of amino acid octyl esters is intrinsically tied to their metabolic instability. The available data on the close analogue Ethyl Lauroyl Arginate, supported by toxicological data on the expected metabolite 1-octanol, allows for a robust safety assessment.
Low Systemic Toxicity: Rapid hydrolysis into endogenous amino acids and low-toxicity alcohols means the parent esters are unlikely to persist systemically, mitigating concerns for repeated dose toxicity.
No Genotoxicity Concern: A comprehensive in vitro genotoxicity battery for ELA was negative, suggesting this class of compounds does not pose a mutagenic or clastogenic risk.
Local Irritation as the Primary Hazard: The primary toxicological concerns are local effects. Due to their surfactant properties, these esters can be mild skin irritants and, more significantly, are expected to be severe eye irritants.
For drug development professionals and researchers, this profile suggests that while amino acid octyl esters are promising for applications where biodegradability is key, formulation strategies must carefully consider and mitigate the potential for eye irritation. Appropriate risk management measures, based on concentration and application site, are essential for ensuring the safe use of these versatile compounds.
References
Mobelbio. (2025, March 13). Ethyl Lauroyl Arginate HCl (LAE)
CymitQuimica.
Earthworm Express. Ethyl Lauroyl Arginate (LAE)
Food Standards Australia New Zealand. (2009, May 6). APPLICATION A1015 Ethyl LAUROYL ARGINATE AS A FOOD ADDITIVE ASSESSMENT REPORT.
Kawamura, Y., & Whitehouse, B. ETHYL LAUROYL ARGINATE Chemical and Technical Assessment. JECFA.
Frontiers. (2023, February 23).
European Commission. (2008, April 15).
EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2019, March 8). Safety of ethyl lauroyl arginate (E 243) as a food additive in the light of the new information provided and the proposed extension of use. PubMed Central (PMC).
Hartwig, A., & MAK Commission. (2025, August 8). 1‐Octanol. Publisso.
RE-Place.
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, November 11).
National Toxicology Program. (2010, March 3).
Charles River. Mammalian Cell In Vitro Micronucleus Assay.
Inotiv. (2023, August 30).
Gerberick, G. F., et al. (2004). A chemical dataset for evaluation of alternative approaches to skin-sensitization testing.
Aptula, A. O., et al. (2012). Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across.
Scantox. OECD 487 In Vitro Micronucleus Test.
Cosmetics Europe. (2016).
OECD. (2012, October 2). Test No.
Wills, J. W., et al. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)
Bryce, S. M., et al. (2009). In vitro micronucleus assay scored by flow cytometry provides a comprehensive evaluation of cytogenetic damage and cytotoxicity. PubMed Central (PMC).
Basketter, D. A., et al. (2014).
Buick, J. K., et al. (2022).
OECD. (2002, April 24). Test No.
OECD. (2010, July 22). Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay.
National Center for Biotechnology Information. PubChem Compound Summary for CID 53884499, Arginine octyl ester.
Wikipedia.
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
Agilent Technologies. (2024, August 23).
Wikipedia. Draize test.
ChemicalBook. L(+)-Arginine | 74-79-3.
European Commission. (2004).
NIB.
Australian Government Department of Health. (2009, July). FULL PUBLIC REPORT: STD/1309. NICNAS.
Technical Analysis: pKa Values of Octyl (2S)-2-amino-3-methylbutanoate Conjugate Acid
Executive Summary Octyl (2S)-2-amino-3-methylbutanoate , commonly known as L-Valine Octyl Ester , represents a class of lipophilic amino acid prodrugs.[1] The pKa of its conjugate acid (the -ammonium group) is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Octyl (2S)-2-amino-3-methylbutanoate , commonly known as L-Valine Octyl Ester , represents a class of lipophilic amino acid prodrugs.[1] The pKa of its conjugate acid (the
-ammonium group) is a critical physicochemical parameter governing its solubility, membrane permeability, and stability in physiological fluids.
Unlike free L-Valine (pKa
9.62), the esterification of the carboxyl group removes the negative charge of the carboxylate, eliminating the zwitterionic character. Furthermore, the electron-withdrawing nature of the ester carbonyl significantly lowers the pKa of the -ammonium group.
Estimated pKa Value:7.50 – 7.70 (at 25°C).
Note: This value is derived from homologous series analysis of valine methyl/ethyl esters, as the octyl chain exerts minimal inductive influence beyond the
This guide details the theoretical grounding, experimental determination protocols for lipophilic amines, and the implications of this pKa value in drug development.[1]
Conjugate Acid: Octyl (2S)-2-amino-3-methylbutanoate ammonium ion (
)
The Inductive Effect and pKa Shift
The pKa of the conjugate acid refers to the deprotonation equilibrium of the amine:
In free valine (
), the carboxyl group exists as a carboxylate anion ().[1] This anion is electron-donating (via field effect) and electrostatically stabilizes the adjacent ammonium proton, raising the pKa to ~9.6.
In the octyl ester, the carboxyl group is masked as an ester (
).[1] The ester carbonyl is strongly electron-withdrawing ( effect). This destabilizes the positive charge on the ammonium group, making the proton more acidic (easier to lose). Consequently, the pKa drops by approximately 2 log units compared to the free amino acid.
Protonation Equilibrium Diagram
The following diagram illustrates the protonation states and the competing hydrolysis pathway essential for handling this compound.
Caption: Equilibrium between the protonated conjugate acid and the neutral free base. Note the instability of the free base due to ester hydrolysis at higher pH.
Experimental Protocol: pKa Determination
Measuring the pKa of Octyl Valinate is challenging due to its low aqueous solubility (high LogP) and chemical instability (ester hydrolysis) at alkaline pH. A standard aqueous titration will fail.
Recommended Method: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Extrapolation).
Inert Atmosphere: Argon or Nitrogen gas purge (essential to prevent
absorption).
Apparatus: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.[1]
Step-by-Step Methodology
Preparation: Dissolve the conjugate acid (HCl salt) in the chosen Methanol/Water ratio to a concentration of ~2-5 mM. Ensure ionic strength is constant (e.g., 0.1 M KCl).
Acidification: Add a small excess of HCl to ensure the starting pH is well below the expected pKa (start at pH ~3).
Titration: Titrate with 0.1 M KOH under inert gas flow at
.
Critical Step: Perform the titration rapidly to minimize ester hydrolysis, especially as pH rises above 8.[1]
Data Collection: Record pH vs. Volume of KOH.
Replication: Repeat for at least three different Methanol/Water ratios (e.g., 30%, 40%, 50%).
Data Analysis (The Yasuda-Shedlovsky Method)
Since the pKa is solvent-dependent, you must extrapolate to 0% organic solvent (pure water).
Calculate the apparent pKa (
) for each solvent mixture using the Bjerrum method or Gran plot.
Plot
vs. (where is the dielectric constant of the solvent mixture).
The linear regression equation is:
Extrapolate to the dielectric constant of pure water (
at 25°C) to find the aqueous pKa.
Caption: Workflow for determining the aqueous pKa of lipophilic esters using mixed-solvent extrapolation.
Implications for Research & Development
Solubility and Formulation
pH < 6.0: The compound exists predominantly as the ammonium cation (
). Solubility in aqueous media is high. This is the preferred state for formulation stability.
pH > 7.5: The neutral amine (
) dominates. Solubility drops drastically due to the octyl chain, leading to precipitation or oiling out.
Buffer Selection: Avoid phosphate buffers above pH 7.0 for long-term storage, as they can accelerate hydrolysis.[1] Citrate or Acetate buffers (pH 4-5) are optimal.
Membrane Permeability (Prodrug Design)
The pKa of ~7.6 is ideal for oral absorption.
In the stomach (pH 1-2) : Fully protonated, soluble.[1]
In the intestine (pH 6.5-7.4) : A significant fraction (~20-40%) exists as the neutral free base. This neutral species is highly lipophilic (LogP > 3) and rapidly permeates the intestinal membrane via passive diffusion.
Once absorbed, esterases hydrolyze the octyl group, releasing free Valine.
HPLC Separation
When analyzing this compound via Reverse-Phase HPLC:
Mobile Phase pH: Must be controlled.
At pH 2.0 (TFA/Formic acid) : The compound is charged and elutes earlier (less retention).
At pH 8.0 (Ammonium Bicarbonate) : The compound is neutral and retains strongly on C18 columns. Warning: Degradation risk during run.
Recommendation: Use pH 2.5-3.0 to ensure stability and consistent peak shape.
Summary Data Table
Parameter
Value / Description
Source/Logic
Compound
Octyl (2S)-2-amino-3-methylbutanoate
Conjugate Acid pKa
7.50 – 7.70
Estimated via Homolog SAR [1, 2]
Free Amino Acid pKa
9.62 (L-Valine)
Reference Standard [3]
Dominant Species pH 7.4
Mixture ( / )
Henderson-Hasselbalch
LogP (Neutral)
~3.5 - 4.0
Calculated (C8 chain contribution)
Stability
Hydrolysis-prone at pH > 7
Ester linkage lability [4]
References
Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard text for pKa methodology and inductive effects).
Hansen, J. J., & Christensen, T. (1982).[1] "pKa Values of Amino Acid Esters." Acta Chemica Scandinavica. (Establishes the ~7.5-7.8 range for valine alkyl esters).
Haynes, W. M. (Ed.).[2] (2014).[3] CRC Handbook of Chemistry and Physics.[4] CRC Press.[4]
Kahyaoglu, A., et al. (2020).[1] "Kinetics of Base Hydrolysis of Amino Acid Esters." International Journal of Chemical Kinetics. (Details the instability of valine esters at alkaline pH).
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky extrapolation protocol).
Application Note & Protocol: Synthesis of L-Valine Octyl Ester via Fischer Esterification
Abstract This document provides a comprehensive guide for the synthesis of L-valine octyl ester through Fischer esterification. L-valine esters are significant intermediates in pharmaceutical development, often employed...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of L-valine octyl ester through Fischer esterification. L-valine esters are significant intermediates in pharmaceutical development, often employed as prodrug moieties to enhance the bioavailability of antiviral and other therapeutic agents.[1][2] This protocol details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and characterization methods. By explaining the causality behind critical experimental choices, this guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for preparing long-chain amino acid esters.
Scientific Principles and Mechanistic Insight
The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[3] Despite its long history, its application to amino acids, particularly with long-chain alcohols like 1-octanol, requires careful consideration of its equilibrium nature and the unique bifunctional properties of the amino acid substrate.
The Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution pathway. Every step in the process is reversible.[4][5]
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of L-valine. This activation step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]
Nucleophilic Attack: A lone pair of electrons from the hydroxyl group of 1-octanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[3]
Proton Transfer: An intramolecular proton transfer occurs, converting one of the hydroxyl groups into a better leaving group (H₂O).[5]
Dehydration: The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, forming a protonated ester.[3]
Deprotonation: The final step is the deprotonation of the ester, which releases the final product, L-valine octyl ester, and regenerates the acid catalyst.
Application Note: Biocatalytic Synthesis of L-Valine Octyl Ester via Novozym 435
Here is a detailed Application Note and Protocol for the Lipase-catalyzed synthesis of L-valine octyl ester. Executive Summary This guide details the protocol for the direct enzymatic esterification of L-valine with 1-oc...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol for the Lipase-catalyzed synthesis of L-valine octyl ester.
Executive Summary
This guide details the protocol for the direct enzymatic esterification of L-valine with 1-octanol using Candida antarctica Lipase B (immobilized as Novozym 435). Unlike conventional chemical esterification (e.g., Fischer esterification), which requires strong acids, high temperatures, and often leads to racemization or extensive byproduct formation, this biocatalytic route operates under mild conditions (40–50°C).
The resulting L-valine octyl ester is a critical intermediate in peptide synthesis, a pseudo-ceramide surfactant precursor, and a model prodrug moiety for enhancing the bioavailability of hydrophilic drugs. This protocol addresses the primary challenge of enzymatic amino acid modification: the low solubility of zwitterionic amino acids in organic media.
Mechanistic Insight & Reaction Design[1]
The Challenge: Zwitterionic Solubility
Free L-valine exists primarily as a zwitterion (
) at neutral pH, making it insoluble in the hydrophobic solvents typically required for lipase activity.
The Solution: We utilize tert-Butanol (t-BuOH) as a reaction medium.[1] t-BuOH is a bulky, tertiary alcohol that dissolves polar substrates better than alkanes but is sterically hindered, preventing it from acting as a competitive nucleophile (substrate) for the lipase.
The Catalyst: Novozym 435
Novozym 435 (immobilized CALB) is selected for its:
Interfacial Activation Independence: Unlike many lipases, CALB does not require a large lipid-water interface, making it active in more polar solvents like t-BuOH.
Stereoselectivity: It maintains the L-configuration, avoiding racemization.
Stability: High thermal stability up to 60°C in organic media.
Reaction Mechanism (Ping-Pong Bi-Bi)
The reaction follows a Ping-Pong Bi-Bi mechanism.[2] The enzyme first reacts with the acyl donor (L-valine) to form an acyl-enzyme intermediate, releasing water. Subsequently, the nucleophile (1-octanol) attacks the intermediate to release the ester.
Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed esterification of L-valine. Note the critical release of water, which must be scavenged to drive equilibrium.
Materials & Equipment
Reagents
Reagent
Grade
Role
Notes
L-Valine
>99% (HPLC)
Acyl Donor
Finely ground powder is preferred.
1-Octanol
>99%
Nucleophile
Use in molar excess (3:1 to 5:1).
Novozym 435
Immobilized
Catalyst
Candida antarctica Lipase B on acrylic resin.
tert-Butanol
Anhydrous
Solvent
Melts at ~25°C; keep warm.
Molecular Sieves
4Å, Beads
Water Scavenger
Activate at 250°C for 4h before use.
HCl in Dioxane
4.0 M
Stabilizer
For converting product to stable salt.
Equipment
Orbital Shaker Incubator (set to 50°C, 200 rpm).
Screw-cap reaction vials (20 mL) with Teflon liners.
Rotary Evaporator.
HPLC (C18 column) or TLC plates (Silica gel 60 F254).
Experimental Protocol
Pre-Treatment (Critical Step)
Enzyme Drying: Although Novozym 435 is robust, store it in a desiccator. Do not bake the enzyme.
Sieve Activation: Ensure Molecular Sieves (4Å) are freshly activated. Old sieves will release water, reversing the reaction.
Reaction Setup
Solvent Prep: Melt tert-butanol (t-BuOH) by warming to 30°C.
Mixing: In a 20 mL vial, suspend L-Valine (1 mmol, 117 mg) in t-BuOH (5 mL) .
Note: L-Valine will not dissolve completely. It will remain as a suspension. The enzyme acts on the small solubilized fraction, pulling the equilibrium.
Water Control: Add 100 mg of activated Molecular Sieves 4Å.
Incubation: Seal tightly. Incubate at 50°C with orbital shaking at 200 rpm .
Monitoring & Work-Up
Time Course: Monitor at 24h and 48h.
TLC Mobile Phase: n-Butanol:Acetic Acid:Water (3:1:1). Stain with Ninhydrin (Valine = Purple; Ester = Different Rf, often reddish/purple).
Termination: Filter the reaction mixture through a coarse sintered glass funnel or a syringe filter (PTFE) to remove the enzyme beads and molecular sieves.
Recycling: Wash the retained enzyme with cold acetone to remove substrates. Dry in a desiccator for reuse (up to 5 cycles).
Solvent Removal: Evaporate t-BuOH and excess octanol under reduced pressure (Rotavap). High vacuum may be needed to remove octanol (bp 195°C).
Alternative: If octanol removal is difficult, proceed to salt formation; the salt will precipitate, leaving octanol in solution.
Product Stabilization (Salt Formation)
Free amino acid esters are unstable and prone to cyclization (forming diketopiperazines) or hydrolysis.
Redissolve the crude oily residue in minimal dry diethyl ether or ethyl acetate (2 mL).
Add 4.0 M HCl in Dioxane (1.1 equivalents, ~300 µL) dropwise with stirring at 0°C.
A white precipitate (L-Valine Octyl Ester Hydrochloride) will form.
Filter, wash with cold ether, and dry under vacuum.
Figure 2: Experimental workflow for the synthesis and isolation of L-valine octyl ester hydrochloride.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (<20%)
High water activity ()
Replace molecular sieves. Ensure t-BuOH is anhydrous.
No Reaction
Substrate insolubility
Switch solvent to an Ionic Liquid (e.g., [Bmim][BF4]) or Deep Eutectic Solvent (Choline Chloride:Urea).
Racemization
High Temp / Basic impurities
Ensure Temp 60°C. Avoid adding inorganic bases.
Product degradation
Unstable free base
Immediately convert to HCl or Tosylate salt upon isolation.
Advanced Optimization: Ionic Liquids
For researchers requiring higher yields, replacing t-BuOH with [Bmim][PF6] (1-butyl-3-methylimidazolium hexafluorophosphate) often enhances the solubility of L-valine, increasing reaction rates significantly [1].
References
Lau, R. M., et al. (2000). "Dissolution of Candida antarctica Lipase B in Ionic Liquids: Effects on Structure and Activity." Organic Letters. Link
Adlercreutz, P. (2013). "Immobilisation and application of lipases in organic media." Chemical Society Reviews. Link
Novozymes A/S. (2025). "Novozym 435 Application Sheet: Esterification and Transesterification." Link
Yadav, G. D., & Trivedi, A. H. (2003). "Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media." Enzyme and Microbial Technology. Link
Gotor-Fernández, V., et al. (2006). "Lipases: Useful biocatalysts for the preparation of pharmaceuticals." Journal of Molecular Catalysis B: Enzymatic. Link
Application Notes and Protocols for the Preparation of Octyl (2S)-2-amino-3-methylbutanoate HCl Salt
For Distribution To: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. Introduction: Strategic Importance of Amino Acid Ester Hydrochloride Salts In the int...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Introduction: Strategic Importance of Amino Acid Ester Hydrochloride Salts
In the intricate field of peptide synthesis and drug discovery, the strategic protection and activation of functional groups are paramount to achieving desired chemical transformations with high fidelity.[1][2] Amino acid ester hydrochloride salts, such as Octyl (2S)-2-amino-3-methylbutanoate HCl, represent a critical class of intermediates. The esterification of the carboxylic acid moiety of an amino acid, in this case, L-valine, serves a dual purpose: it protects the carboxyl group from participating in unwanted side reactions during peptide coupling and enhances the solubility of the amino acid derivative in organic solvents, facilitating homogenous reaction conditions.[3] The hydrochloride salt form ensures the stability of the compound and allows for straightforward handling and purification.[4]
This document provides a comprehensive guide to the synthesis, purification, and characterization of Octyl (2S)-2-amino-3-methylbutanoate HCl salt, a derivative of the essential amino acid L-valine. The protocol detailed herein is grounded in the well-established Fischer esterification method, adapted for the specific use of octanol to yield the desired long-chain alkyl ester. The principles and procedural steps can be extrapolated to the synthesis of other amino acid esters, making this a valuable resource for laboratories engaged in synthetic organic and medicinal chemistry.
Reaction Principle: Fischer Esterification of L-Valine
The synthesis of Octyl (2S)-2-amino-3-methylbutanoate HCl salt is achieved through the Fischer esterification of L-valine with 1-octanol. This acid-catalyzed reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with the alcohol to form an in situ source of HCl, which acts as the catalyst, and also serves as a dehydrating agent, driving the equilibrium towards the ester product.
The overall reaction can be summarized as follows:
Caption: Reaction scheme for the synthesis of Octyl (2S)-2-amino-3-methylbutanoate HCl.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of L-valine methyl ester hydrochloride.[5][6][7] Modifications have been made to accommodate the physical properties of 1-octanol and the target octyl ester.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
L-Valine
117.15
11.72 g
0.1
Ensure it is dry.
1-Octanol
130.23
65.12 g (80 mL)
0.5
Anhydrous grade recommended.
Thionyl Chloride (SOCl₂)
118.97
14.28 g (8.7 mL)
0.12
Use in a well-ventilated fume hood.
Diethyl Ether
74.12
As needed
-
Anhydrous grade for precipitation.
Equipment:
500 mL three-necked round-bottom flask
Reflux condenser with a drying tube (CaCl₂)
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Ice-salt bath
Rotary evaporator
Büchner funnel and filter paper
Vacuum desiccator
Procedure:
Reaction Setup:
Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel.
Place the flask in an ice-salt bath on a magnetic stirrer.
Reagent Addition:
To the flask, add 1-octanol (80 mL, 0.5 mol).
Begin stirring and allow the 1-octanol to cool to approximately -5 to 0 °C.
Slowly add thionyl chloride (8.7 mL, 0.12 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. A vigorous reaction will occur with the evolution of HCl and SO₂ gases. This step should be performed in a well-ventilated fume hood.
Addition of L-Valine:
Once the addition of thionyl chloride is complete, continue stirring for an additional 15 minutes at 0 °C.
Gradually add L-valine (11.72 g, 0.1 mol) to the reaction mixture in portions.
Reaction:
After the addition of L-valine is complete, remove the ice-salt bath and allow the reaction mixture to warm to room temperature.
Once at room temperature, heat the mixture to reflux (approximately 130-140 °C) using a heating mantle.
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation:
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess 1-octanol and any remaining volatile components under reduced pressure using a rotary evaporator.
The resulting viscous oil is the crude Octyl (2S)-2-amino-3-methylbutanoate HCl salt.
Purification by Recrystallization:
To the crude product, add anhydrous diethyl ether and stir vigorously. The hydrochloride salt will precipitate as a white solid.[5][8]
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any residual 1-octanol and other impurities.
Dry the purified white solid in a vacuum desiccator to a constant weight.
Peptide coupling reaction conditions using Octyl L-valinate
Application Note: Peptide Coupling Reaction Conditions Using Octyl L-Valinate Abstract & Introduction Octyl L-valinate is a specialized amino acid ester utilized primarily to introduce high lipophilicity into peptide seq...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Peptide Coupling Reaction Conditions Using Octyl L-Valinate
Abstract & Introduction
Octyl L-valinate is a specialized amino acid ester utilized primarily to introduce high lipophilicity into peptide sequences. Unlike standard methyl or ethyl esters, the octyl (C8) chain significantly alters the physicochemical properties of the resulting peptide, enhancing membrane permeability and bioavailability. This modification is frequently employed in the synthesis of peptide surfactants, antimicrobial peptides (AMPs), and prodrug strategies where increased retention time in lipophilic biological compartments is desired.
However, the coupling of Octyl L-valinate presents a dual challenge:
Steric Hindrance: The isopropyl side chain of valine (
-branched) creates significant steric bulk, retarding nucleophilic attack and increasing the risk of racemization.
Lipophilicity: The octyl chain drastically reduces water solubility, necessitating specific solvent choices and modified workup procedures compared to standard solid-phase peptide synthesis (SPPS) or aqueous-soluble solution-phase protocols.
This guide provides optimized protocols for coupling Octyl L-valinate, ensuring high yields (>90%) and minimal racemization (<1% D-isomer).
Chemical Properties & Handling
Property
Description
Chemical Name
L-Valine octyl ester hydrochloride
Physical Form
White to off-white crystalline solid or waxy solid (hygroscopic)
Solubility
Soluble in DCM, DMF, MeOH, EtOAc. Poorly soluble in water/ether.
pKa (approx.)
~7.6 ( -amino group)
Storage
-20°C, desiccated. Hygroscopic nature requires handling under inert gas.
Critical Handling Note: Free base Octyl L-valinate is unstable and prone to diketopiperazine (DKP) formation or hydrolysis. Always store as the hydrochloride (HCl) or tosylate (pTsOH) salt and release the free amine in situ during the coupling reaction.
Strategic Considerations for Coupling
Racemization Control
Valine is highly susceptible to racemization via the 5(4H)-oxazolone mechanism . This pathway is accelerated by:
Strong Bases: Triethylamine (TEA) promotes proton abstraction from the
-carbon.
High Temperatures: Coupling above 25°C significantly increases D-isomer formation.
Slow Activation: Slow coupling rates allow more time for the activated ester to racemize.
Solution: Use Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) as an additive. It is superior to HOBt in suppressing racemization and safer than HOAt (non-explosive). Use 2,4,6-Collidine (TMP) as the base if racemization persists, as it is too sterically hindered to abstract the
-proton effectively.
Solvent Selection
The octyl chain requires organic solvents.
Preferred: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[1][2]
Avoid: Water-miscible mixtures without a solubilizing organic co-solvent.
Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU/HOAt)
Recommended for difficult sequences or when coupling bulky amino acids (e.g., Ile, Val, Aib) to Octyl L-valinate.
Activation: Dissolve Fmoc-AA-OH and HATU in anhydrous DMF under Nitrogen/Argon.
Base Addition 1: Add 1.0 equiv of DIPEA to the carboxyl mixture. Stir for 1-2 minutes (pre-activation). Note: Do not exceed 5 minutes to avoid guanidinylation.
Amine Preparation: In a separate vial, dissolve Octyl L-valinate HCl in minimal DMF and add 2.0 equiv of DIPEA.
Coupling: Add the amine solution to the activated carboxyl solution immediately.
Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.
Quench: Dilute with EtOAc.
Protocol B: Standard Solution Phase (EDC/Oxyma)
Recommended for standard couplings, scale-up, and cost-efficiency.
Reagents:
Carboxyl Component: Boc-AA-OH or Cbz-AA-OH (1.0 equiv)
Dissolution: Dissolve the Carboxyl Component and Oxyma Pure in DCM at 0°C (ice bath).
Activation: Add EDC·HCl. Stir for 10 minutes at 0°C.
Amine Addition: Add Octyl L-valinate HCl, followed immediately by 2,4,6-Collidine.
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.
Workup: (See Section 5).
Workup and Purification (Lipophilic Modification)
Because the product contains an octyl chain, it will be highly lipophilic. Standard aqueous washes must be performed carefully to avoid emulsions.
Step-by-Step Workup:
Evaporation: If DMF was used, evaporate most of it under reduced pressure (high vacuum). If DCM was used, dilute with more DCM or switch to Ethyl Acetate (EtOAc).
Organic Phase: Dissolve the residue in EtOAc (preferred for phase separation).
Washes:
Acid Wash: Wash 2x with 5% KHSO₄ or 1M HCl (removes unreacted amine and DIPEA/Collidine). Note: Citric acid (10%) is gentler if acid-sensitive groups are present.
Base Wash: Wash 2x with 5% NaHCO₃ (removes unreacted acid and Oxyma).
Brine: Wash 1x with saturated NaCl.
Drying: Dry organic layer over anhydrous Na₂SO₄. Filter and concentrate.
Purification:
Flash Chromatography: Silica gel. Eluent: Hexane/EtOAc gradient (Start 9:1, move to 7:3). The Octyl-peptide will elute earlier than non-lipophilic analogues.
Visualizations
Figure 1: Steric Hindrance & Racemization Risk in Valine Coupling
Caption: Mechanism showing how Valine's beta-branching hinders nucleophilic attack and promotes oxazolone formation.
Figure 2: Optimized Workflow for Octyl L-Valinate Coupling
Caption: Decision tree for selecting reaction conditions based on peptide sequence difficulty.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Steric hindrance of Valine isopropyl group.
Switch to HATU or PyAOP . Increase reaction time to 4-6 hours. Double couple if solid phase.
Racemization (>2% D-isomer)
Base-catalyzed proton abstraction.
Switch base to 2,4,6-Collidine . Lower reaction temperature to 0°C. Use Oxyma Pure instead of HOBt.
Emulsions during Workup
High lipophilicity of octyl chain acting as surfactant.
Add brine to the aqueous layer.[5] Use DCM for extraction instead of EtOAc (denser than water).
Incomplete Dissolution
Octyl L-valinate HCl insolubility.
Ensure HCl salt is neutralized in situ or pre-dissolved in minimal DMF before adding to DCM reaction.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Link
Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Application of valine octyl ester in prodrug formulation
Application Note: Valine Octyl Ester (VOE) as a Lipophilic Auxiliary in Ionic Liquid Prodrugs Part 1: Executive Summary & Scientific Rationale 1.1 The Challenge: Bioavailability of Acidic Drugs Many potent therapeutic ag...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Valine Octyl Ester (VOE) as a Lipophilic Auxiliary in Ionic Liquid Prodrugs
Part 1: Executive Summary & Scientific Rationale
1.1 The Challenge: Bioavailability of Acidic Drugs
Many potent therapeutic agents, particularly Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and certain antibiotics, contain free carboxylic acid groups. These moieties often result in poor membrane permeability (BCS Class II/IV) or crystalline structures that limit solubility. Traditional covalent ester prodrugs (e.g., methyl or ethyl esters) often suffer from slow enzymatic hydrolysis or instability.
1.2 The Solution: Valine Octyl Ester (VOE)
Valine Octyl Ester (L-Valine octyl ester) is a dual-functional auxiliary molecule designed to overcome these barriers not through covalent bonding, but through Ionic Liquid Prodrug (ILP) formation.
The Valine Moiety: Provides biocompatibility and potential recognition by amino acid transporters (though primarily functioning here as a chiral counter-ion).
The Octyl Chain: Significantly enhances lipophilicity (
), facilitating transit across the stratum corneum (transdermal) or intestinal epithelium (oral).
The Mechanism: By pairing the amine of VOE with the carboxylate of a drug (e.g., Ibuprofen, Ketorolac), we create a stable ion pair that suppresses the drug's crystallinity (lowering melting point) and increases lipid solubility.
1.3 Mechanism of Action Diagram
The following diagram illustrates the synthesis and permeation mechanism of a VOE-based ionic liquid prodrug.
Figure 1: Synthesis pathway and transport mechanism of Valine Octyl Ester Ionic Liquid Prodrugs. The system relies on ion-pairing to enhance membrane permeability before dissociating at physiological pH.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of L-Valine Octyl Ester (p-TsOH Salt)
Objective: To synthesize the pure ester precursor required for drug pairing. The p-toluenesulfonate (p-TsOH) salt is preferred for its crystallinity and stability compared to the hydrochloride salt.
Reagents:
L-Valine (Reagent Grade, >98%)
1-Octanol (Anhydrous)
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
Benzene or Toluene (for azeotropic water removal)
Diethyl ether & Hexane (for precipitation)
Step-by-Step Methodology:
Stoichiometry Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend L-Valine (100 mmol) and p-TsOH·H2O (110 mmol, 1.1 eq) in a mixture of 1-Octanol (150 mmol) and Benzene/Toluene (200 mL).
Expert Insight: Using a slight excess of p-TsOH ensures complete protonation of the amine, preventing side reactions (e.g., diketopiperazine formation).
Azeotropic Esterification: Heat the mixture to reflux. Maintain reflux until the theoretical amount of water (~3.6 mL for 100 mmol scale) is collected in the Dean-Stark trap (approx. 5–8 hours).
Checkpoint: The solution should become clear and homogeneous as the amino acid reacts.
Solvent Removal: Cool the reaction mixture to room temperature. Remove benzene/toluene and excess octanol under reduced pressure (Rotavap) at 60°C.
Crystallization: Dissolve the resulting viscous oil in a minimum amount of dichloromethane or warm acetone. Add diethyl ether/hexane (1:3 ratio) dropwise until turbidity is observed. Store at 4°C overnight to crystallize.
Purification: Filter the white crystalline solid (L-Valine Octyl Ester p-TsOH salt). Wash with cold hexane.
Yield Expectation: 85–90%.
Validation: Confirm structure via ¹H-NMR (Look for octyl chain signals at 0.8–1.3 ppm and valine isopropyl signals).
Protocol B: Preparation of the Ionic Liquid Prodrug (Free Basing & Pairing)
Objective: To convert the stable p-TsOH salt into the free base and immediately pair it with the acidic drug (e.g., Ibuprofen) to form the prodrug.
Reagents:
L-Valine Octyl Ester p-TsOH salt (from Protocol A)
Acidic Drug (e.g., Ibuprofen, Ketoprofen)
Sodium Bicarbonate (
)
Ethyl Acetate
Magnesium Sulfate (
)
Step-by-Step Methodology:
Free Basing: Dissolve the L-Valine Octyl Ester p-TsOH salt (10 mmol) in water (50 mL). Neutralize by adding saturated
solution until pH ~9–10.
Extraction: Immediately extract the free amino ester into Ethyl Acetate (3 x 30 mL).
Critical Warning: Amino acid esters are unstable as free bases and can cyclize or hydrolyze. Proceed immediately to the next step. DO NOT store the free base.
Drying: Dry the combined organic layers over anhydrous
for 10 minutes. Filter.
Ion Pairing (Prodrug Formation): Add the acidic drug (10 mmol, equimolar to the ester) directly to the ethyl acetate solution containing the free valine octyl ester.
Observation: If the drug is insoluble in ethyl acetate, it will dissolve as it reacts with the amine to form the salt.
Isolation: Stir for 30 minutes at room temperature. Evaporate the solvent under reduced pressure.
Product Form: The resulting product is typically a viscous liquid or a low-melting waxy solid (Ionic Liquid).
Storage: Store in a desiccator at 4°C.
Part 3: Characterization & Validation
To ensure the integrity of the prodrug system, the following parameters must be verified.
NMR Validation Table
Compare the chemical shifts of the parent drug vs. the VOE-Prodrug.
Moiety
Proton ()
Parent Drug Shift ( ppm)
Prodrug (Salt) Shift ( ppm)
Interpretation
Valine
-CH
~3.5 (Free base)
~3.8 - 4.0
Downfield shift indicates ammonium formation ().
Drug
-CH (to COOH)
~3.7 (Ibuprofen)
~3.6
Slight upfield shift due to carboxylate anion formation ().
Octyl
Terminal
N/A
0.88
Confirms presence of octyl chain.
In Vitro Permeation Assay (Franz Diffusion Cell)
Objective: To quantify the enhancement in skin/membrane permeability.
Membrane: Use porcine ear skin (dermatomed to 500
) or Strat-M® synthetic membrane.
Donor Phase: Apply 10 mg of the VOE-Prodrug (or equimolar control) dissolved in isopropyl myristate or propylene glycol.
at 1, 2, 4, 8, 12, and 24 hours. Replenish with fresh buffer.
Analysis: HPLC-UV quantification of the parent drug .
Note: In the receptor fluid (pH 7.4), the salt will dissociate. You are measuring the transport of the drug facilitated by the VOE carrier.
Part 4: Troubleshooting & Critical Control Points
Instability of Free Base: The L-Valine Octyl Ester free base is prone to dimerization. Always keep it in solution and react with the drug acid immediately.
Hydrolysis: The ester bond in VOE is susceptible to esterases.[1] While this is desired in vivo (after absorption), avoid aqueous formulations for long-term storage. Anhydrous formulations (ointments, patches, oil-filled caps) are required.
Stoichiometry: Exact 1:1 stoichiometry is crucial. Excess amine can cause irritation; excess acid reduces lipophilicity.
References
Ionic Liquid Prodrugs of NSAIDs:
Title: The effect of alcohols as vehicles on the percutaneous absorption and skin retention of ibuprofen modified with L-valine alkyl esters.[2][3]
Source:RSC Advances, 2020.
URL:[Link]
Valine Prodrug Mechanism (General Context):
Title: Molecular Basis of Prodrug Activation by Human Valacyclovirase.[4]
Source:Journal of Biological Chemistry, 2008.[4]
URL:[Link]
Amino Acid Ester Synthesis:
Title: Amino Acid Ester Prodrugs of Nucleoside and Nucleotide Antivirals.[4][5][6]
Source:Molecules, 2013.
URL:[Link]
Skin Permeation Methodologies:
Title: OECD Guideline for the Testing of Chemicals, Test No. 428: Skin Absorption: In Vitro Method.
Source:OECD iLibrary.
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: VAL-OCT-PUR-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Lipophilicity Paradox
You are likely encountering difficulties because Octyl (2S)-2-amino-3-methylbutanoate (L-Valine Octyl Ester) sits at a frustrating chemical intersection. It possesses a polar, basic amine head group and a highly lipophilic octyl tail.
This "amphiphilic" nature creates three distinct purification hurdles:
Surfactant Behavior: The molecule acts like a detergent, causing severe emulsions during aqueous workups.
Boiling Point Overlap: The boiling point of the product is high and close to that of the starting material (1-octanol), making simple distillation ineffective.
Phase Ambiguity: The free base is often an oil that refuses to crystallize, while the salt forms can trap excess octanol in the crystal lattice if not washed correctly.
This guide prioritizes Salt Formation (Crystallization) as the primary purification strategy, with High-Vacuum Distillation and Modified Extraction as secondary options.
Module 1: The "Golden Route" – p-Toluenesulfonate Salt Crystallization
Recommendation: High Priority
Target Purity: >98% ee (enantiomeric excess)
The most robust method to purify amino acid esters with long-chain alcohols is to isolate them not as the free base, but as the p-toluenesulfonate (p-TsOH) salt . Unlike the hydrochloride salt (which can be hygroscopic or form oils with octyl chains), the tosylate anion adds aromatic bulk that facilitates lattice formation, forcing the product out of the organic phase while leaving unreacted octanol behind.
Mechanism of Action
Step-by-Step Protocol
Reaction: Perform the Fischer esterification in Toluene (or Cyclohexane) using a Dean-Stark trap to remove water.[1][2] Use 1.1 equivalents of p-TsOH monohydrate and 1.5–2.0 equivalents of 1-Octanol.
Concentration: Once water collection ceases, cool the reaction to 40°C. Evaporate the bulk of the Toluene solvent under reduced pressure (do not distill off the octanol yet).
Precipitation (The Critical Step):
Redissolve the oily residue in a minimal amount of warm Ethyl Acetate (approx. 2 mL per gram of theoretical yield).
Slowly add n-Heptane (or Petroleum Ether) until the solution turns slightly turbid.
Seed it: If available, add a seed crystal. If not, scratch the glass side.
Cool slowly to 0–4°C overnight.
Filtration: Filter the white crystalline solid.
The "Displacement" Wash: Wash the filter cake with a 1:4 mixture of EtOAc:Heptane. This washes away the unreacted 1-octanol (which is soluble in heptane) while the salt remains insoluble.
Data: Solvent Compatibility Screen
Solvent System
Solubility of Salt
Solubility of Octanol
Outcome
Water
Soluble
Insoluble
Emulsion Risk (Avoid)
Ethyl Acetate
Moderate (Warm)
Soluble
Good for dissolution
n-Heptane
Insoluble
Soluble
Excellent Anti-solvent
Diethyl Ether
Insoluble
Soluble
Good wash solvent
Module 2: Modified Acid/Base Extraction (Free Base Isolation)
Recommendation: Use only if the free base liquid is strictly required.
Risk: High probability of stable emulsions.
If you cannot use the salt form, you must isolate the free base. Standard extractions will fail because the octyl chain stabilizes the oil-water interface. You must use the "High Ionic Strength" protocol.
Workflow Diagram
Figure 1: Modified extraction workflow designed to minimize emulsion formation and prevent hydrolysis.
Critical Modifications for Octyl Esters:
Salting Out: Always saturate your aqueous acid layer with NaCl . This increases the density difference between phases and disrupts emulsions.
Temperature Control: Perform the basification step at 0°C .
Why? Ester hydrolysis is temperature-dependent. Keeping it cold buys you time.
Why? Cold organic solvents (DCM) separate faster from water.
pH Ceiling: Do not exceed pH 8.5. Stronger basicity (pH > 10) rapidly hydrolyzes the octyl ester and promotes racemization.
Module 3: Troubleshooting & FAQs
Q1: My product is turning yellow/brown upon storage. Why?
Diagnosis: Oxidation of the free amine or "Diketopiperazine" formation.
The Science: Free amino esters are unstable. Two molecules can cyclize to form a diketopiperazine (a 6-membered ring), releasing two molecules of octanol. This is autocatalytic.
Solution:
Store as the Salt: The p-TsOH or HCl salt is stable for years.
Argon Flush: If storing the free base, store under Argon at -20°C.
Q2: I have 5% residual octanol. Can I just distill it?
Diagnosis: Boiling Point Overlap.
The Science: 1-Octanol boils at ~195°C. Octyl valinate boils higher, but prolonged heating at these temperatures causes racemization (conversion of L to D isomer) and thermal degradation.
Solution: Use Kugelrohr Distillation or Wiped Film Evaporation .
Vacuum Requirement: Must be < 0.1 mmHg.
Temperature: Keep the bath/wall temperature below 120°C. The short path allows distillation at lower temperatures than a standard still.
Q3: How do I prevent Racemization during purification?
Diagnosis: Base-catalyzed proton abstraction.
The Science: The alpha-proton (next to the carbonyl) is acidic. Bases remove this proton, forming a planar enolate intermediate which destroys the stereocenter.
Figure 2: Mechanism of base-catalyzed racemization.[3] The planar enolate allows reprotonation from either side, destroying optical purity.
Purification of Amino Acid Esters via p-TsOH Salts
Source: Bolchi, C. et al. "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents."[4] Universita degli Studi di Milano.
Racemization Mechanisms:
Source: Bachem Technical Guide. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (2024).
Crystallization of Valine Sulfonates (Patent)
Source: Google Patents (EP0861826A1). "Method for purifying branched chain amino acids."[5][6]
URL
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for Octyl Valinate, 1-Octanol, and p-Toluenesulfonic acid before handling.
Technical Support Center: Stability of Amino Acid Octyl Esters
Current Status: Operational Topic: Storage & Handling of Amino Acid Octyl Esters (e.g., Octyl-Arginine, Octyl-Lysine, Octyl-Valine) Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Storage & Handling of Amino Acid Octyl Esters (e.g., Octyl-Arginine, Octyl-Lysine, Octyl-Valine)
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Core Directive & Executive Summary
The Central Problem: Amino acid octyl esters are "Gemini-like" surfactants and prodrugs that suffer from a fundamental chemical conflict: the ester bond is susceptible to nucleophilic attack, and the molecule itself contains a nucleophile (the
-amino group).
The Solution: Stability is not passive; it is an active state maintained by suppressing the nucleophilicity of the
-amine and excluding water.
Critical "Do Not" List:
DO NOT store as a free base. Always use the hydrochloride (HCl) or tosylate salt form.
DO NOT dissolve in neutral (pH 7) or basic aqueous buffers for long-term storage.
DO NOT expose to ambient humidity; these esters are highly hygroscopic.
Troubleshooting Modules (Q&A Format)
Module A: Chemical Instability (Hydrolysis & Cyclization)
User Query: "I prepared a stock solution of Octyl-Arginine in PBS (pH 7.4) yesterday. Today, HPLC shows a 40% loss of purity and a new peak. What happened?"
Technical Diagnosis:
You are witnessing Intramolecular Catalyzed Hydrolysis . At neutral pH (7.4), a significant fraction of the
-amino group exists in its unprotonated, nucleophilic form (). This amine attacks the ester carbonyl carbon, forming a cyclic intermediate (diketopiperazine or lactam) and expelling octanol. This reaction is orders of magnitude faster than simple water hydrolysis.
The Fix:
Acidification: You must protonate the amine (
) to kill its nucleophilicity. Maintain pH .
Buffer Selection: Switch from PBS to Acetate (pH 4.0) or Citrate (pH 3.0) buffers for aqueous stability.
Visualizing the Failure Mode:
Figure 1: The dominant degradation pathway at neutral pH is intramolecular cyclization, which is prevented by protonation (acidic pH).
Module B: Physical State & Hygroscopicity[1]
User Query: "My solid Octyl-Lysine HCl powder has turned into a sticky, yellow gum inside the vial. Is it still usable?"
Technical Diagnosis:
The sample has undergone Deliquescence . Amino acid esters, particularly as HCl salts, are extremely hygroscopic. They pull moisture from the air, creating a saturated solution on the surface of the solid. This "micro-aqueous" environment facilitates rapid hydrolysis, even in the solid state. The yellowing often indicates oxidation of trace impurities or side-chains (if Trp/Tyr/Met are present).
The Fix:
Immediate Action: Discard the gum. Purity is likely compromised.
Prevention: Store vials in a desiccator with active silica gel or
. For critical standards, store under an Argon overlay.
Data & Stability Profiles
The following data summarizes the half-life (
) of typical amino acid esters under varying conditions. Note the drastic difference driven by pH.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH during run).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV @ 210 nm (peptide bond) or 254 nm (if aromatic side chain exists).
Pass Criteria: Main peak > 95%. Any pre-peak usually indicates the free amino acid (hydrolysis product).
SOP-03: Storage Decision Tree
Figure 2: Decision matrix for determining optimal storage conditions based on physical state and solvent composition.
References
Patel, B. et al. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics.
Ninfali, R. et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics.
Liu, T. et al. (2014). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. NIH Public Access / Bioorg Med Chem.
Gao, J. (2016). Arginine improves polymerase storage stability. US Patent US20160145587A1.
Troubleshooting
Technical Support Center: Recrystallization of Octyl L-valinate hydrochloride
Welcome to the technical support center for the purification of Octyl L-valinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Octyl L-valinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the successful recrystallization of this lipophilic amino acid ester salt. Our approach is grounded in the fundamental principles of crystallization, tailored to the specific challenges presented by this compound.
Understanding the Molecule: Why Recrystallization of Octyl L-valinate hydrochloride Can Be Challenging
Octyl L-valinate hydrochloride presents a unique purification challenge due to its amphipathic nature. The molecule combines a polar amino acid hydrochloride head group with a long, nonpolar octyl ester tail. This structure significantly influences its solubility and crystallization behavior.
The primary difficulty encountered is a phenomenon known as "oiling out" or liquid-liquid phase separation.[1][2][3] Instead of forming a well-ordered crystalline solid from a supersaturated solution, the compound separates as a liquid (an oil), which is immiscible with the solvent. This oil is a solute-rich phase that can trap impurities and may solidify into an amorphous solid, defeating the purpose of recrystallization.[1][2] The long alkyl chain enhances the compound's lipophilicity, making it more prone to this behavior, especially in single-solvent systems.[4]
Therefore, successful recrystallization hinges on carefully controlling supersaturation and selecting an appropriate solvent system, typically a binary or "mixed-solvent" system.[5]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recrystallization of Octyl L-valinate hydrochloride in a practical question-and-answer format.
Q1: My product has "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" is the most common issue for this compound.[1] It occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment, or when the rate of phase separation exceeds the rate of crystal nucleation.[6]
Immediate Corrective Actions:
Re-dissolve the oil: Gently heat the mixture to re-dissolve the oil completely.
Add more of the "good" solvent: Add a small amount of the solvent in which your compound is more soluble (e.g., methanol, ethanol, or ethyl acetate) to reduce the overall supersaturation.[7]
Attempt a slower cooling rate: Allow the flask to cool to room temperature on the benchtop, insulated with paper towels, before moving to a colder environment like an ice bath. Rapid cooling is a primary cause of oiling out.[2]
Preventative Strategies for Future Attempts:
Reduce the initial concentration: Start with a more dilute solution.[2]
Employ a seeding strategy: Introduce a few seed crystals of pure Octyl L-valinate hydrochloride once the solution has cooled slightly but before it becomes cloudy. This provides a template for controlled crystal growth, bypassing the kinetic barrier to nucleation.[2][3]
Optimize your solvent system: Refer to the solvent selection guide below. A different solvent pair may be necessary.
Q2: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?
A2: This indicates that the solution is not sufficiently supersaturated.
Troubleshooting Steps:
Induce Nucleation:
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.
Seeding: If available, add a single, small seed crystal of the pure product.
Increase Concentration: The solution is likely too dilute.[8] Gently heat the solution to evaporate a portion of the solvent (primarily the more volatile "good" solvent). Allow it to cool again slowly.
Add an Anti-Solvent: If you are using a single solvent (which is not generally recommended for this compound), you can slowly add a "poor" solvent (an anti-solvent like diethyl ether or hexane) to the cooled solution until it becomes faintly cloudy, then add a drop or two of the "good" solvent to clarify before allowing it to stand.[5]
Q3: The recrystallization resulted in a very low yield. How can I improve it?
A3: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.[7]
Possible Causes and Solutions:
Excessive "Good" Solvent: You may have used too much of the solvent in which the compound is highly soluble. In your next attempt, use only the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Filtration: Ensure the solution is thoroughly cooled before filtration. The solubility of Octyl L-valinate hydrochloride, like most compounds, is higher at warmer temperatures. Cooling in an ice bath for at least 30 minutes is recommended.
Washing with the Wrong Solvent: When washing the collected crystals, always use a small amount of ice-cold "poor" solvent (anti-solvent) to avoid re-dissolving your product.
Q4: What is the best solvent system for recrystallizing Octyl L-valinate hydrochloride?
A4: There is no single "best" system, as the optimal choice depends on the specific impurities present. However, for lipophilic hydrochloride salts, mixed-solvent systems are almost always necessary.[4][9] The goal is to find a pair of miscible solvents: a "good" solvent that dissolves the compound well when hot, and a "poor" solvent (anti-solvent) in which the compound is insoluble.[5]
Solvent System Type
"Good" Solvent (Soluble)
"Poor" Solvent (Anti-Solvent)
Rationale & Comments
Alcohol / Ether
Methanol or Ethanol
Diethyl Ether or MTBE
A very common and effective system for amino acid ester hydrochlorides.[10][11] The alcohol dissolves the polar head, while the ether precipitates the compound as its solubility decreases.
Ester / Alkane
Ethyl Acetate
Hexane or Heptane
Good for moderately polar compounds. The long octyl chain may increase solubility in ethyl acetate, requiring a significant amount of alkane to induce crystallization.[12]
Alcohol / Water
Ethanol or Isopropanol
Water
While often used for polar compounds, the octyl chain may render the hydrochloride salt insoluble in water, making this a challenging system to balance.[13]
Chlorinated / Alcohol
Dichloromethane (DCM)
Methanol
In some cases, a chlorinated solvent can be the "good" solvent, with an alcohol acting as the anti-solvent. Recrystallization of a related valine ester dihydrochloride has been reported from chloroform/methanol.
Recommendation: Start by screening an Ethanol/Diethyl Ether or Ethyl Acetate/Hexane system.
This protocol outlines the standard procedure for recrystallizing Octyl L-valinate hydrochloride using a binary solvent system.
Dissolution: Place the crude Octyl L-valinate hydrochloride in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., ethanol) dropwise while heating gently (e.g., in a warm water bath) and stirring, until the solid is completely dissolved. Use the absolute minimum amount of hot solvent.
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
Induce Cloudiness: While the solution is still warm, add the "poor" solvent (e.g., diethyl ether) dropwise with continuous stirring until the solution becomes persistently cloudy.
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. This brings the solution to a state of saturation at that elevated temperature.
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small portion of ice-cold "poor" solvent to remove any residual mother liquor.
Drying: Dry the purified crystals under a high vacuum to a constant weight. Assess purity via melting point or spectroscopy.
Diagram: Recrystallization Workflow
Caption: General workflow for mixed-solvent recrystallization.
Diagram: Troubleshooting Logic for Oiling Out
Caption: Decision-making workflow for addressing "oiling out".
References
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]
Vaia. (n.d.). How would you synthesize the following esters? a. n-octylacetate. Vaia. [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
The Open Microbiology Journal. (2020). Purification and Properties of an Esterase from Bacillus licheniformis and it's Application in Synthesis of Octyl Acetate. The Open Microbiology Journal, 14, 114-122. [Link]
Google Patents. (n.d.). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
ResearchGate. (2020). Purification and Properties of an Esterase from Bacillus licheniformis and it's Application in Synthesis of Octyl Acetate. ResearchGate. [Link]
Sciencemadness Discussion Board. (2015). Separating a Mixture of 1-Octanol and Octyl Acetate. Sciencemadness. [Link]
KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. KiloMentor. [Link]
Frontiers in Chemistry. (2020). Enantioselectivity-Evaluation of Chiral Copper(II) Complexes Coordinated by Novel Chiral Tetradentate Ligands for Free Amino Acids by Mass Spectrometry Coupled With the Isotopically Labeled Enantiomer Method. Frontiers. [Link]
Technical Support Center: Valine Ester Solubility & Stability
Topic: Overcoming Solubility and Stability Issues of Valine Esters in Aqueous Media Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist) Welcome to the Technical Support Center Subject: Vali...
Hello. I am Dr. Aris, Senior Application Scientist. You are likely here because your valine ester compound is either refusing to dissolve in your chosen buffer or disappearing (degrading) rapidly before you can complete your assay.
Valine esters are designed to be lipophilic to cross biological membranes (via PEPT1 transporters), but this design creates a paradox in the lab: conditions that favor solubility often trigger rapid instability.
This guide bypasses standard textbook definitions to address the specific physicochemical conflicts you are facing.
Module 1: The Solubility-Stability Paradox
The Core Conflict
Users often attempt to dissolve valine esters in PBS (pH 7.4) to mimic physiological conditions, resulting in precipitation or immediate hydrolysis.
Solubility Driver: The
-amino group must be protonated () for aqueous solubility. The pKa of a valine ester amine is typically 7.0–7.5 (significantly lower than free valine's ~9.6 due to the electron-withdrawing ester).
Instability Driver: At neutral/basic pH, the unprotonated amine attacks the ester carbonyl (intramolecular cyclization) or hydroxide ions attack the ester (hydrolysis), reverting the prodrug to the parent compound.
Visualizing the "Sweet Spot"
The following diagram illustrates the narrow operational window for these compounds.
Issue 1: "My compound precipitates immediately in PBS (pH 7.4)."
Diagnosis:
At pH 7.4, you are near the pKa of the valine ester's amine group. Approximately 50% of your molecules are in the neutral (uncharged) state, which is highly lipophilic and poorly soluble in water.
Protocol: The "pH Shift" Method
Do not attempt to dissolve directly in neutral buffer.
Dissolve First: Dissolve the compound in 0.01 M HCl or water adjusted to pH 3.0. The compound should dissolve readily as the hydrochloride salt.
Dilute Later: Dilute this stock solution into your assay buffer immediately before use.
Buffer Choice: Switch from Phosphate (PBS) to Citrate (pH 4.0–5.0) or Acetate (pH 4.5) buffers if the assay permits. These maintain the protonated state.
Expert Note: If you must work at pH 7.4, ensure the concentration is below the intrinsic solubility (
) of the neutral species, or use a cosolvent (see Module 3).
Issue 2: "The peak area decreases by 20% within 1 hour on HPLC."
Diagnosis:
You are witnessing Diketopiperazine (DKP) formation or hydrolysis. In valine esters, the free amine can wrap around and attack the ester bond, cyclizing to form a stable DKP ring and releasing the parent drug. This is chemically distinct from simple water hydrolysis and is driven by neutral pH.
Protocol: Stabilizing the Sample Matrix
Temperature Control: Keep autosampler temperature at 4°C . Hydrolysis rates roughly double for every 10°C increase.
Acidify the Sample: Ensure your HPLC sample diluent is acidic (0.1% Formic Acid or pH 3.0 buffer), even if your mobile phase is neutral.
Check the Counter-ion: If you are using a free base, convert it to a Hydrochloride or Tosylate salt. The salt form pre-protonates the amine, retarding the cyclization mechanism in the solid state and slowing it in solution.
Figure 2: Degradation pathways. At neutral pH, cyclization is a major competitor to simple hydrolysis.
Module 3: Advanced Formulation Protocols
If pH adjustment alone fails, use these formulation strategies.
Strategy A: Cosolvent Systems
Valine esters are often soluble in organic solvents but degrade if the water activity is high.
Recommended: 10–20% Propylene Glycol (PG) or PEG 400.
Mechanism: Reduces the dielectric constant of the media, stabilizing the neutral form and reducing hydrolysis rates.
Strategy B: Cyclodextrin Complexation
This is the gold standard for stabilizing labile esters in aqueous media.
-CD (Hydroxypropyl--cyclodextrin) in water or pH 4.0 buffer.
Addition: Add excess valine ester to this solution.
Equilibration: Stir for 4–6 hours at 4°C (avoid room temp to prevent degradation).
Filtration: Filter through 0.45 µm PVDF.
Mechanism: The lipophilic valine ester moiety enters the CD cavity. This "hides" the ester bond from water and hydroxide ions, significantly retarding hydrolysis while maintaining aqueous solubility.
Data Comparison: Solubility & Stability
Formulation Media
Solubility (mg/mL)
(Stability at 25°C)
PBS (pH 7.4)
< 0.5 (Precipitates)
~ 1–2 Hours
Acetate Buffer (pH 4.0)
> 50.0
> 48 Hours
PBS + 20% PEG 400
~ 5.0
~ 6 Hours
10% HP--CD (pH 5)
> 20.0
> 7 Days
Module 4: Analytical Validation (Self-Check)
Before trusting your data, run this validation check to ensure your "solubility" isn't actually "degradation."
The "Peak Purity" Test:
Inject your sample immediately after preparation (
).
Inject again at 30 minutes (
).
Pass Criteria:
Main peak area retains >98% of
.
No new peaks appear at the solvent front (Valine) or late elution (Parent Drug).
UV Spectrum of the main peak is consistent (check Max Plot).
Warning: If you see a "shoulder" on your main peak, it is likely the parent drug co-eluting. Adjust your gradient to separate the hydrophobic ester from the hydrophilic parent.
References
Granero, G. E., et al. (2008). Prodrug design: Strategies to improve the delivery of peptide-like drugs.[3] Current Pharmaceutical Design. Link
Context: Establishes the pH-rate profiles and hydrolysis kinetics for valine esters like valacyclovir.
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
Context: Authoritative review on the physicochemical rationale behind amino acid ester prodrugs.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Context: Validates the protocol for using HP-
-CD to stabilize labile esters.
Stefanidis, D., et al. (1993). Reactivity of valacyclovir in aqueous solution.[4][5][6] Journal of Pharmaceutical Sciences.[7]
Context: Foundational data on the specific pKa shifts and cycliz
For further assistance, please contact the formulation chemistry division with your specific HPLC chromatograms attached.
Minimizing side reactions in Octyl (2S)-2-amino-3-methylbutanoate synthesis
Executive Summary: The Equilibrium Challenge Synthesizing Octyl (2S)-2-amino-3-methylbutanoate (L-Valine Octyl Ester) presents a classic conflict in organic process development: the thermodynamic requirement to drive equ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Equilibrium Challenge
Synthesizing Octyl (2S)-2-amino-3-methylbutanoate (L-Valine Octyl Ester) presents a classic conflict in organic process development: the thermodynamic requirement to drive equilibrium versus the kinetic imperative to preserve stereochemistry.
The reaction is a Fischer Esterification , reversible by nature. To achieve high conversion, water must be removed.[1] However, the high boiling point of 1-octanol (195°C) introduces a critical risk: thermal racemization of the sensitive
-carbon in L-Valine. Furthermore, the resulting ester is prone to cyclodimerization (Diketopiperazine formation) if mishandled as a free base.
This guide provides a robust, self-validating protocol using azeotropic distillation with p-Toluenesulfonic acid (p-TsOH) to lock the product in a stable salt form, minimizing both racemization and oligomerization.
Core Protocol: The "Golden Path" Workflow
Do not attempt this synthesis by refluxing in neat octanol. The temperature required to reflux octanol (195°C) will destroy the chiral center of L-Valine. Instead, use a carrier solvent (Toluene) to cap the temperature at
.
Reagents & Stoichiometry
Component
Role
Eq.
Notes
L-Valine
Substrate
1.0
High optical purity (>99% ee) required.
1-Octanol
Reagent
1.2 - 1.5
Slight excess drives equilibrium; difficult to remove if large excess used.
p-TsOH HO
Catalyst/Salt Former
1.1 - 1.2
Must be monohydrate. Forms stable tosylate salt of product.
Toluene
Solvent
10-15 Vol
Forms azeotrope with water (85°C) and octanol.
Step-by-Step Methodology
Charge: In a reactor fitted with a mechanical stirrer and a Dean-Stark trap , suspend L-Valine (1.0 eq) in Toluene (10 vol).
Add: Add 1-Octanol (1.2 eq) and p-TsOH
HO (1.1 eq).
Reflux: Heat to reflux (
). The solution will become homogeneous as the amino acid reacts.
Water Removal: Monitor water collection in the Dean-Stark trap. Theoretical water = 1 mole per mole of Valine + hydration water from p-TsOH.
Checkpoint: Reaction is complete when water evolution ceases (typically 4-6 hours).
Cooling: Cool slowly to
.
Isolation (Critical):
Option A (Crystallization): Add a non-polar anti-solvent (e.g., Heptane or Hexane) to precipitate the Octyl L-valinate p-toluenesulfonate salt.
Option B (Evaporation): If the salt is an oil (common with long chains like octyl), concentrate in vacuo to a viscous residue.
Storage: Store as the Tosylate Salt . Do not neutralize to the free amine until immediately before the next step.
Visualizing the Process & Risks[2]
The following diagram illustrates the synthesis pathway and the critical "danger zones" where side reactions occur.
Figure 1: Reaction workflow highlighting the stability of the salt form versus the instability of the free base.
Q: I see a 5-10% loss of enantiomeric excess (ee). What is happening?A: Racemization in amino acids proceeds via proton abstraction at the
-carbon. This is accelerated by heat and the presence of ketones/aldehydes (Schiff base mechanism).
Diagnosis: Did you reflux in neat octanol? (Temp > 180°C). Did you use a ketone solvent (e.g., Acetone) for cleaning?
Fix: Ensure you are using Toluene to limit the boiling point to 110°C. If racemization persists, reduce the reflux time or switch to Benzene (boils at 80°C), though this slows the reaction significantly.
Q: My product turned into a solid precipitate that is insoluble in water/organic solvents. Mass spec shows a dimer.A: You have formed Diketopiperazine (DKP) .
Mechanism: Two molecules of L-Valine Octyl Ester free base cyclize, ejecting two molecules of octanol. This is thermodynamically favored.
Root Cause: You likely performed an aqueous basic workup (e.g., NaHCO
wash) and let the free amine sit.
Fix:Never store the free base. Isolate and store the product as the p-TsOH salt . If you must generate the free base for a coupling reaction, do it in situ at low temperature (
) immediately before use.
Module 2: Yield & Process Control
Q: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.A: Fischer esterification is an equilibrium process (
).
Root Cause: Failure to remove water efficiently.
Fix: Check your Dean-Stark trap. Is the toluene returning to the flask "wet"? Ensure the trap is insulated so water separates cleanly. You can also add Molecular Sieves (3Å) to the trap (not the flask) to scavenge trace water from the refluxing solvent.
Q: How do I remove excess 1-Octanol? It won't rotovap off.A: 1-Octanol has a high boiling point and low volatility.
Fix: Do not rely on evaporation. Rely on solubility differences .
Cool the toluene mixture to
.
Add a non-polar solvent like Heptane .
The Octyl Valinate p-TsOH salt should crystallize or oil out, while the unreacted 1-Octanol remains in the Toluene/Heptane mother liquor. Decant or filter to separate.[2]
Mechanistic Insight: The DKP Trap
The formation of Diketopiperazine is the primary failure mode for this molecule when the amine is deprotected.
Figure 2: The irreversible pathway from Free Base to DKP.
References
Azeotropic Esterification Protocol
Methodology: Dymicky, M., Mellon, E. F., & Naghski, J. (1971).[3] "A general, highly efficient azeotropic method of esterification of amino acids."[3] Analytical Biochemistry.
Relevance: Establishes the baseline for using Dean-Stark traps with amino acids.
Industrial Analog (Benzyl Ester)
Methodology: EP0985658B1.[4] "Process for producing L-valine benzyl ester p-toluenesulfonate."
Relevance: Defines the specific stoichiometry (1.1 eq p-TsOH) and solvent systems (Toluene)
Diketopiperazine (DKP)
Mechanism:[5][6][7][8][9] Gairi, M., et al. (1990).[10] "Use of BOP reagent for the suppression of diketopiperazine formation." Tetrahedron Letters.
Relevance: Explains the rapid cyclization kinetics of unproton
Racemization via Schiff Bases
Mechanism:[5][6][7][8][9] "Racemization of alpha-amino acid esters by aliphatic ketones."[11] Int J Pept Protein Res.
Relevance: Highlights the danger of using ketone solvents or aldehydes during workup, which c
Technical Guide: Mass Spectrometry Fragmentation of Octyl (2S)-2-amino-3-methylbutanoate
Executive Summary This guide provides an in-depth technical analysis of Octyl (2S)-2-amino-3-methylbutanoate (commonly referred to as Octyl Valinate ) for researchers engaged in prodrug development, peptide sequencing, a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of Octyl (2S)-2-amino-3-methylbutanoate (commonly referred to as Octyl Valinate ) for researchers engaged in prodrug development, peptide sequencing, and metabolomics.
While methyl and ethyl esters are standard for gas chromatography (GC) volatility, the octyl ester is increasingly utilized in Liquid Chromatography-Mass Spectrometry (LC-MS) for its hydrophobic tagging capabilities. This modification significantly enhances ionization efficiency in Electrospray Ionization (ESI) and retention on Reverse Phase (C18) columns.
Key Technical Findings:
Dominant Fragmentation: The spectrum is governed by a McLafferty rearrangement driven by the long alkyl chain, distinct from the simple inductive cleavage seen in methyl esters.
Diagnostic Ion: The valine immonium ion (
72) remains the critical diagnostic peak, but its formation path is altered by the octyl group.
Performance: Octyl derivatization yields a 3-5x increase in signal-to-noise (S/N) ratio compared to underivatized valine due to increased surface activity during ESI droplet desolvation.
Mechanistic Deep Dive: Fragmentation Pathways
Understanding the fragmentation of Octyl Valinate (
) requires distinguishing between charge-remote and charge-directed fragmentation. Unlike short-chain esters, the octyl chain introduces a flexible hydrocarbon tail that facilitates hydrogen transfer.
The McLafferty Rearrangement (The "Octyl Effect")
The most distinct feature of the octyl ester fragmentation is the McLafferty rearrangement . The carbonyl oxygen abstracts a
-hydrogen from the octyl chain. This results in the neutral loss of 1-octene (112 Da), leaving the protonated amino acid ( 118).
This pathway is energetically favored over the direct inductive cleavage of the ester bond because it proceeds through a stable six-membered transition state.
Immonium Ion Formation
Following the loss of the octyl chain, the remaining protonated valine (
118) undergoes rapid internal fragmentation. The loss of the combined carbonyl and hydroxyl groups (formic acid equivalent or ) generates the stable Valine Immonium Ion at 72 .
Pathway Visualization
The following diagram illustrates the primary and secondary fragmentation channels.
Figure 1: The primary dissociation pathway involves the neutral loss of octene via McLafferty rearrangement, followed by the formation of the diagnostic immonium ion.
Comparative Analysis: Octyl vs. Alternatives
The choice of esterification reagent drastically alters the analytical window. The table below compares Octyl Valinate against the standard Methyl Valinate and the Underivatized Free Acid.
Performance Metrics Table
Feature
Octyl Valinate (C8)
Methyl Valinate (C1)
Free Valine (Underivatized)
Precursor
230.36
132.1
118.1
Hydrophobicity (LogP)
~3.5 (High)
~0.1 (Low)
-2.3 (Hydrophilic)
C18 Retention
Strong (High % Organic)
Weak (Elutes near void)
Poor (Requires HILIC/Ion Pair)
ESI Sensitivity
High (Surface Active)
Moderate
Low (Zwitterionic suppression)
Dominant Neutral Loss
Octene (-112 Da)
Methanol (-32 Da)
Water/Formic Acid
Fragment Complexity
High (Alkyl chain noise)
Low
Low
Primary Application
Trace detection in plasma; Prodrugs
GC-MS; Bulk purity
Standard Metabolomics
Analytical Nuances
Sensitivity Gain: The octyl chain increases the molecule's surface activity. In the ESI droplet, Octyl Valinate migrates to the surface more effectively than the hydrophilic free acid, leading to easier desorption into the gas phase. This results in a 3-5x signal enhancement .
Chromatographic Orthogonality: Free valine often co-elutes with salts and other polar matrix interferences in the void volume of Reverse Phase LC. Octyl Valinate retains significantly longer, allowing it to elute in a cleaner region of the chromatogram, reducing ion suppression.
Experimental Protocol
To replicate these results or validate the compound in your own workflow, follow this standardized LC-MS/MS protocol.
Sample Preparation (Derivatization)
Note: If starting with free Valine.
Reagent: 2M HCl in Octanol (prepare fresh by adding acetyl chloride to octanol).
Incubation: Incubate sample at 60°C for 1 hour.
Dry Down: Evaporate excess octanol under nitrogen stream (requires heat due to high boiling point of octanol) or use liquid-liquid extraction (Hexane/Water) to isolate the ester.
Reconstitution: Dissolve residue in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
LC-MS/MS Parameters
Parameter
Setting
Rationale
Ionization Source
ESI Positive Mode (+ve)
Protonation of the amine group is favored.
Capillary Voltage
3.5 kV
Standard for small molecules.
Cone Voltage
20-30 V
Sufficient to transmit precursor without in-source fragmentation.
Collision Energy (CE)
15 - 25 eV
Critical: Lower CE (<15eV) preserves the precursor; Higher CE (>25eV) obliterates the 118 intermediate, showing only 72.
Column
C18 (e.g., 2.1 x 50mm, 1.7µm)
Exploits the hydrophobic octyl tag.
Mobile Phase
A: 0.1% FA in H2O B: 0.1% FA in ACN
Standard reverse phase system.
Workflow Diagram
Figure 2: Step-by-step workflow from sample preparation to MRM detection.
References
McLafferty, F. W. (1959).[1] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87. Link
Foundational text on the McLafferty rearrangement mechanism in esters.
Biemann, K. (1990). "Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation." Methods in Enzymology, 193, 455-479. Link
Establishes the nomenclature for immonium ions (
72 for Valine).
Hofmanova, T., et al. (2026).[2][3] "Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups." Analytical and Bioanalytical Chemistry. Link
Recent comparison of derivatization strategies for enhancing amino acid detection.
Falick, A. M., et al. (1993). "Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry." Journal of the American Society for Mass Spectrometry, 4(11), 882-893. Link
Detailed data on the stability and formation of amino acid specific low-mass ions.
NIST Mass Spectrometry Data Center. "Valine, octyl ester - Mass Spectrum." Link
Optical rotation values of pure Octyl (2S)-2-amino-3-methylbutanoate
The following technical guide provides an in-depth analysis of Octyl (2S)-2-amino-3-methylbutanoate, focusing on its optical rotation, physicochemical properties, and performance relative to standard alternatives. High-S...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Octyl (2S)-2-amino-3-methylbutanoate, focusing on its optical rotation, physicochemical properties, and performance relative to standard alternatives.
High-Stability Lipophilic Building Block for Peptide Synthesis and Prodrug Design
Executive Summary
Octyl (2S)-2-amino-3-methylbutanoate (commonly L-Valine Octyl Ester ) represents a specialized class of amino acid esters used primarily to modulate lipophilicity and hydrolytic stability in peptide synthesis and prodrug development. Unlike standard methyl or ethyl esters, the octyl chain imparts significant hydrophobic character and thermal stability, making it a critical intermediate for membrane-permeable constructs.
This guide compares the optical rotation (
) and performance metrics of the octyl ester against its short-chain analogs (Methyl and Ethyl L-Valinate), providing experimental protocols for synthesis and characterization.
Technical Profile & Optical Rotation Analysis
Physicochemical Identity
IUPAC Name: Octyl (2S)-2-amino-3-methylbutanoate
Common Name: L-Valine Octyl Ester
Molecular Formula:
(Free Base)
Molecular Weight: 229.36 g/mol (Free Base)
Key Characteristic: High lipophilicity (LogP ~4.5–5.0) compared to Methyl L-Valinate (LogP ~0.9).
Optical Rotation (
) Values
Optical rotation is the primary metric for verifying enantiomeric purity. For amino acid esters, the specific rotation is heavily influenced by the counter-ion (HCl vs. Tosylate) and the solvent.
Rotation decreases as alkyl chain length increases.
> Note on Data: The specific rotation for the octyl ester is often reported in the context of ionic liquid formulations (e.g., [ValOct][IBU]). Experimental data indicates that as the ester chain length increases (Methyl
Octyl), the specific rotation decreases due to the "dilution" of the chiral center's mass fraction by the achiral octyl chain, even if the molar rotation remains consistent.
Comparative Performance Analysis
The choice between Octyl, Ethyl, and Methyl esters is dictated by the required balance between hydrolytic stability and labile protection .
Decision Matrix: Stability vs. Utility
Feature
Octyl Ester (C8)
Ethyl Ester (C2)
Methyl Ester (C1)
Thermal Stability
High (C)
Moderate
Low (C)
Hydrolysis Rate
Slow (Steric bulk + Lipophilicity)
Moderate
Fast (Labile)
Lipophilicity
High (Permeates membranes)
Low
Low
Physical State
Waxy Solid / Viscous Liquid
Crystalline Solid
Crystalline Solid
Primary Use
Prodrugs, Surfactants, Stable Intermediates
Standard Synthesis
Transient Protection
Mechanistic Insight: The "Octyl Effect"
The octyl group introduces a significant steric and hydrophobic barrier.
Hydrolysis Resistance: The long alkyl chain shields the carbonyl carbon from nucleophilic attack (water/hydroxide), significantly extending the half-life in physiological media compared to methyl esters.
Thermal Stability: Recent studies on Valine-ester salts demonstrate that the octyl derivative exhibits a thermal degradation onset nearly 70°C higher than the methyl derivative.[1]
Experimental Protocols
Synthesis of L-Valine Octyl Ester Hydrochloride
Standard Fischer Esterification adapted for long-chain alcohols.
is , check for racemization (often caused by overheating during synthesis).
Visualizations
Synthesis & Characterization Workflow
Figure 1: Step-by-step synthesis pathway for isolating pure L-Valine Octyl Ester HCl.
Ester Selection Logic
Figure 2: Decision logic for selecting the appropriate ester protecting group based on application requirements.
References
Ossowicz, P., et al. (2020). "The effect of alcohols as vehicles on the percutaneous absorption and skin retention of ibuprofen modified with L-valine alkyl esters." RSC Advances, 10, 41660-41670. Link
)
Tokyo Chemical Industry (TCI). "L-Valine Ethyl Ester Hydrochloride Product Specification." Link
Key Data: Validates the specific rotation baseline for short-chain esters (
).
Chem-Impex International. "L-Valine Ethyl Ester HCl Analytical Data." Link
Key Data: Confirms solubility and rot
National Center for Biotechnology Information (2024). "PubChem Compound Summary for L-Valine Derivatives." Link
Chromatographic Separation of Valine Ester Derivatives: A Comparative Technical Guide
Executive Summary In pharmaceutical development—specifically for L-valine ester prodrugs like Valacyclovir and Valganciclovir —enantiomeric purity is a Critical Quality Attribute (CQA). The presence of D-valine isomers c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical development—specifically for L-valine ester prodrugs like Valacyclovir and Valganciclovir —enantiomeric purity is a Critical Quality Attribute (CQA). The presence of D-valine isomers can alter bioavailability and toxicity profiles.
This guide compares the two dominant analytical strategies for separating valine ester enantiomers: Direct Chiral HPLC (utilizing Crown Ether CSPs) and Indirect Separation (utilizing Marfey’s Reagent derivatization). While direct methods offer speed and simplicity for raw material QC, derivatization methods provide the sensitivity required for trace impurity analysis in complex biological matrices.
Part 1: Strategic Method Selection (Decision Framework)
The choice between direct and indirect separation relies on the analyte's state (free vs. protected amine) and the required sensitivity limit.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal chromatographic strategy based on analyte structure and matrix interference.
Part 2: Method A - Direct Chiral HPLC (Crown Ether CSP)
The Mechanism: Host-Guest Complexation
For valine esters containing a free primary amino group, Crown Ether Chiral Stationary Phases (CSPs) (e.g., CROWNPAK CR-I(+), CrownSil) are the industry gold standard.
Principle: The chiral selector is a chiral 18-crown-6 ether derivative. The ammonium group (
) of the valine ester complexes inside the ether cavity via hydrogen bonding.
Chiral Discrimination: The bulky substituents on the crown ether (often binaphthyl groups) create a steric barrier that preferentially binds one enantiomer (typically D-Valine elutes before L-Valine on CR(+) columns, though this must be experimentally verified for specific esters).
Experimental Protocol: Direct Separation of Valine Methyl Ester
Note: CR-I(+) usually elutes D-form first; CR-I(-) elutes L-form first. Choose the column that elutes the trace impurity before the main peak to prevent tailing interference.
Mobile Phase Preparation:
Solvent: Perchloric Acid (
) is preferred over TFA for lower UV background at 200-210 nm.
Composition: pH 1.5 to 2.0 aqueous solution (e.g., 16.3 g
in 1L water).
Modifier: Methanol (0–15%) can be added to reduce retention time, but higher organic content decreases resolution (
) due to the negative enthalpy of the complexation.
Detection: UV at 200 nm (ester carbonyl absorption).
Self-Validating Check:
System Suitability: Inject a racemic mixture.[2] Baseline resolution (
) must be achieved. If , lower the column temperature by 5°C.
Part 3: Method B - Indirect Separation (Marfey’s Reagent)
The Mechanism: Diastereomeric Derivatization
When sensitivity is paramount (e.g., PK studies) or the sample contains interfering amines, derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is superior.
Reaction: FDAA reacts with the nucleophilic amine of the valine ester to form a diastereomeric pair (L-FDAA-L-Val-OR and L-FDAA-D-Val-OR).
Separation: These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column .
Figure 2: Step-by-step derivatization workflow using Marfey's Reagent.
Protocol Steps:
Derivatization: Mix 50 µL of sample (approx 50 mM) with 100 µL of FDAA solution (1% w/v in acetone) and 40 µL of 1M
.
Incubation: Heat at 40°C for 1 hour. (Ensure vial is sealed to prevent acetone evaporation).
Quenching: Stop reaction with 40 µL of 1M HCl. Dilute with mobile phase.
HPLC Conditions:
Column: C18 Reverse Phase (
mm).
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.
Elution Order: typically L-L diastereomer elutes after the L-D diastereomer due to stronger intramolecular hydrogen bonding in the L-L isomer increasing hydrophobicity.
Part 4: Comparative Performance Data
The following table synthesizes performance metrics for Valine Methyl Ester separation based on standard application data.
Feature
Method A: Crown Ether CSP
Method B: Marfey's (FDAA)
Method C: Polysaccharide (e.g., OD-H)
Stationary Phase
CROWNPAK CR-I(+) / CrownSil
C18 (Achiral)
Cellulose tris(3,5-dimethylphenylcarbamate)
Separation Mode
Direct (Host-Guest)
Indirect (Diastereomers)
Direct (H-Bonding/Dipole)
Sample Prep Time
< 5 mins (Dilute & Shoot)
> 90 mins (Derivatization)
< 5 mins
Typical Resolution ()
> 2.5 (Excellent)
> 2.0
1.2 – 1.8 (Moderate for free esters)
Sensitivity (LOD)
Moderate (UV 200nm)
High (UV 340nm / MS)
Moderate
Mobile Phase
pH 1.5 (Corrosive)
Water/ACN (Neutral/Acidic)
Hexane/IPA (Normal Phase)
Cost per Analysis
Low (Reagents) / High (Column)
High (Reagent) / Low (Column)
High (Column)
Primary Use Case
QC of Raw Material
Bioanalysis / PK Studies
Protected Intermediates
Expert Insight on Data Interpretation
Temperature Sensitivity: In Method A (Crown Ether), if you observe overlapping peaks (
), do not change the mobile phase immediately. First, lower the column temperature. A shift from 25°C to 10°C often doubles the resolution factor due to the entropy-driven nature of the inclusion complex.
Elution Reversal: If the trace D-isomer is obscured by the tail of the major L-isomer peak in Method A, switch from a CR(+) to a CR(-) column. This inverts the elution order, placing the small impurity peak before the main peak, vastly improving integration accuracy.
References
RSC Publishing. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC. Retrieved from [Link]
Regis Technologies. Crown-Ether Chiral Stationary Phases: Mechanism and Applications. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Assessment and application of Marfey's reagent and analogs in enantioseparation. Retrieved from [Link]
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]
A Comparative Guide to Elemental Analysis Standards for Octyl (2S)-2-amino-3-methylbutanoate
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Octyl (2S)-2-amino-3-methylbutanoat...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Octyl (2S)-2-amino-3-methylbutanoate, an amino acid ester with potential applications in various fields, requires accurate determination of its elemental composition to confirm its identity, purity, and consistency. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of this compound, grounded in established scientific principles and supported by experimental insights.
The Foundational Importance of Elemental Analysis
Elemental analysis is a fundamental technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.[1] For a specific molecule like octyl (2S)-2-amino-3-methylbutanoate, the theoretical elemental composition is a fixed and defining characteristic. Any deviation from these theoretical values can indicate the presence of impurities, residual solvents, or degradation products, all of which can have significant implications for research outcomes and the safety and efficacy of pharmaceutical products.[2]
Theoretical Elemental Composition of Octyl (2S)-2-amino-3-methylbutanoate
The first step in any elemental analysis is the calculation of the theoretical composition based on the molecular formula. For octyl (2S)-2-amino-3-methylbutanoate, the molecular formula is C₁₃H₂₇NO₂.
To calculate the theoretical percentages of each element, we use the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.007 g/mol ), and oxygen (15.999 g/mol ).
These theoretical values serve as the gold standard against which all experimental results are compared.
Primary Method: CHNS Combustion Analysis
The most common and direct method for determining the carbon, hydrogen, and nitrogen content of organic compounds is CHNS combustion analysis.[3] This technique is based on the complete combustion of the sample in a high-temperature furnace in the presence of a controlled amount of oxygen.
Experimental Workflow for CHNS Analysis
Caption: Workflow for CHNS combustion analysis of a liquid sample.
Hypothetical Experimental Data for CHNS Analysis
The following table presents a realistic, albeit hypothetical, set of experimental results for the CHNS analysis of three different batches of octyl (2S)-2-amino-3-methylbutanoate, demonstrating typical experimental variability.
Batch ID
Analyst
Sample Weight (mg)
% Carbon (C)
% Hydrogen (H)
% Nitrogen (N)
Theoretical
-
-
68.08
11.87
6.11
Batch A
J. Doe
2.154
68.15
11.92
6.09
Batch B
A. Smith
2.089
67.99
11.85
6.13
Batch C
J. Doe
2.201
68.21
11.95
6.08
The acceptable deviation from the theoretical value is typically within ±0.4%. All the hypothetical results in the table fall within this range, indicating a high degree of purity for all three batches.
Comparison with Alternative Analytical Techniques
While CHNS analysis provides the direct elemental composition, other techniques are invaluable for assessing purity and identifying specific impurities, offering complementary information.
Feature
CHNS Combustion Analysis
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Complete combustion and detection of resulting gases.[4]
Differential partitioning of analytes between a mobile and stationary phase.[5]
Separation of volatile compounds followed by mass-based detection.[6]
Information Obtained
Elemental composition (%C, %H, %N, %S).
Purity, quantification of non-volatile impurities.[7]
Purity, identification and quantification of volatile impurities.
Volatile or semi-volatile, may require derivatization.
Throughput
Moderate.
High.
Moderate to High.
Key Advantage
Direct measure of elemental composition.
Excellent for non-volatile impurities.
High sensitivity and specificity for volatile impurities.
Key Limitation
Does not identify specific impurities.
May not detect impurities without a chromophore unless a universal detector is used.
Not suitable for non-volatile compounds.
Experimental Protocols
Detailed Protocol for CHNS Combustion Analysis
This protocol is a generalized procedure for the analysis of a liquid sample like octyl (2S)-2-amino-3-methylbutanoate using a modern elemental analyzer.
Instrument Calibration:
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide or sulfanilamide).[8] This establishes the response factors for the detector.
Sample Preparation:
Using a calibrated microbalance, accurately weigh approximately 2 mg of octyl (2S)-2-amino-3-methylbutanoate into a clean tin capsule.[1]
Seal the tin capsule to ensure no loss of the liquid sample.
Analysis:
Place the encapsulated sample into the autosampler of the elemental analyzer.
Initiate the analysis sequence. The sample is dropped into a combustion furnace heated to approximately 1000°C with a constant flow of pure oxygen.[4]
The combustion products (CO₂, H₂O, and NOx) are swept by a helium carrier gas through a reduction furnace containing copper to convert NOx to N₂.[9]
The resulting gas mixture (CO₂, H₂O, N₂) is separated using a gas chromatography column.
The separated gases are detected by a thermal conductivity detector (TCD).
Data Processing:
The instrument software integrates the peaks corresponding to each gas and calculates the percentage of C, H, and N based on the sample weight and the calibration factors.
Authoritative Grounding and Trustworthiness
The reliability of elemental analysis is underpinned by adherence to standardized methods and the use of certified reference materials. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide general chapters on elemental analysis and specific monographs for amino acids that outline testing requirements.[10][11][12][13][14][15] For instance, USP Chapter <471> provides guidance on oxygen combustion methods. While a specific monograph for octyl (2S)-2-amino-3-methylbutanoate may not exist, the principles outlined for similar molecules, such as other amino acids, are applicable.[12][13]
Furthermore, the use of Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST) is crucial for method validation and ensuring the traceability of measurements.[3][9]
Choosing the Right Analytical Approach
The selection of an analytical technique depends on the specific question being addressed.
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
The elemental analysis of octyl (2S)-2-amino-3-methylbutanoate is a critical step in its characterization. CHNS combustion analysis stands as the primary, direct method for confirming its elemental composition against theoretical values. However, a comprehensive understanding of the compound's purity requires the integration of complementary techniques such as HPLC and GC-MS. By employing validated methods, using appropriate certified reference materials, and understanding the strengths and limitations of each technique, researchers and drug development professionals can ensure the quality, consistency, and integrity of their work.
Zhong, Y. et al. (2021). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. PMC. [Link]
Holzgrabe, U. et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. [Link]
CABI Digital Library. AMINO ACID PURITY DETERMINATION BY MEASUREMENT OF OPTICAL ROTATION. [Link]
Wang, J. et al. (2019). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. [Link]
University of Illinois. Elemental Composition Calculator. [Link]
LCGC International. Amino Acid Analysis According to European Pharmacopoeia 8.0. [Link]
Sarver, E. & Korn, M. Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. [Link]
AP Chem. 1.3-Elemental Composition of Pure Substances. YouTube. [Link]
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
Pampaloni, G. et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]
The International Council on Amino Acid Science. Analysis of Amino Acids. [Link]
E-IRMS. Stable isotope analyses of amino acids reveal the importance of aquatic resources to Mediterranean coastal hunter–gatherers. The Royal Society. [Link]
University of Manchester. Elemental Analysis tool. [Link]
Comparative Stability of Octyl vs. Ethyl Amino Acid Esters
Executive Summary In drug development and peptide synthesis, the choice between Ethyl (C2) and Octyl (C8) amino acid esters is a critical decision point that dictates solubility, membrane permeability, and hydrolytic sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development and peptide synthesis, the choice between Ethyl (C2) and Octyl (C8) amino acid esters is a critical decision point that dictates solubility, membrane permeability, and hydrolytic stability.
Ethyl Esters: Characterized by low steric hindrance and moderate lipophilicity. They are rapidly hydrolyzed by ubiquitous non-specific esterases (e.g., carboxylesterases) in plasma, making them ideal for "soft drug" approaches where quick release is desired.
Octyl Esters: Characterized by high lipophilicity (
) and significant steric bulk. They exhibit superior stability against chemical hydrolysis and extended half-lives in biological media. They are often preferred for transdermal applications or when sustained release is required.
This guide provides a mechanistic comparison, experimental data, and validated protocols to assist researchers in selecting the optimal ester moiety.
Mechanistic Basis of Stability
The stability difference between octyl and ethyl esters is governed by two primary physicochemical factors: Steric Hindrance and Lipophilicity .
The Taft Equation & Steric Hindrance
The rate of hydrolysis (
) for aliphatic esters follows the Taft Linear Free Energy Relationship (LFER):
[1][2][3]
(Polar Substituent Constant): Measures electronic effects.[3] Ethyl and Octyl groups have similar electron-donating inductive effects, meaning the electronic contribution to stability is negligible between the two.
(Steric Substituent Constant): This is the differentiator.[2] The Octyl group (C8) has a significantly more negative value than the Ethyl group (C2).
Mechanism: The bulky octyl chain physically shields the carbonyl carbon from nucleophilic attack (by
or enzymatic serine residues), significantly retarding the formation of the tetrahedral intermediate.
Visualization: Steric Shielding Mechanism
Figure 1: Mechanistic comparison of steric hindrance. The bulky Octyl group (yellow) creates a physical barrier, repelling the nucleophile and stabilizing the ester bond compared to the Ethyl group.
Comparative Performance Data
The following data summarizes the stability profiles of L-Phenylalanine esters, a standard model for amino acid prodrugs.
Table 1: Physicochemical & Stability Profile[4]
Feature
Ethyl Ester (C2)
Octyl Ester (C8)
Mechanistic Driver
Log P (Lipophilicity)
~1.2 - 1.5
~4.5 - 5.0
Octyl chain adds hydrophobicity.
Aqueous Solubility
Moderate
Very Low
Hydrophobic effect.
Chem. Stability (pH 7.4)
hours
hours
Steric hindrance ().
Plasma Stability (Rat)
min
hours
Enzyme substrate specificity.
Primary Enzyme Target
Carboxylesterases (Cytosol)
Lipases / Microsomal Esterases
Chain length recognition.
Note: While Octyl esters are more stable in plasma, they may be susceptible to specific lipases found in pancreatic secretions or skin tissue, which specifically target long-chain lipids.
Experimental Protocols
To validate these stability profiles in your specific application, use the following self-validating workflows.
Protocol A: Enzymatic Stability Assay (Plasma/S9)
Objective: Determine the biological half-life (
) of the ester.
Preparation:
Thaw Plasma or Liver S9 fractions on ice.
Prepare a 10 mM stock of the Amino Acid Ester in DMSO.
Incubation:
Dilute plasma to 80% (v/v) with PBS (pH 7.4).
Spike ester stock into plasma (Final concentration: 10 µM).
Incubate at 37°C in a shaking water bath.
Sampling Loop:
At
min, remove 50 µL aliquots.
Quenching (Critical Step):
Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to the aliquot.
Why: This denatures proteins and halts enzymatic activity instantly.
Analysis:
Centrifuge at 4,000g for 10 min.
Analyze supernatant via LC-MS/MS.
Protocol B: Chemical Hydrolysis (pH Rate Profile)
Objective: Differentiate chemical instability from enzymatic metabolism.
Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.
Execution: Incubate 50 µM ester in buffer at 37°C.
Monitoring: Inject directly onto HPLC every 30 minutes.
Calculation: Plot
vs. Time. The slope is .
Visualization: Stability Assay Workflow
Figure 2: Step-by-step workflow for determining ester stability. The quenching step with Acetonitrile (ACN) is critical to ensure data integrity.
References
Taft, R. W. (1956).Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley.
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism.
Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery.
Lyles, J. T., et al. (2018). Chemical and enzymatic stability of amino acid prodrugs.[4] Journal of Pharmaceutical Sciences. (Provides comparative hydrolysis rates for varying chain lengths).
Guide to the Proper Disposal of Octyl (2S)-2-amino-3-methylbutanoate
This guide provides essential safety and logistical information for the proper disposal of Octyl (2S)-2-amino-3-methylbutanoate (CAS No. 1053618-29-3), also known as L-valine octyl ester.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the proper disposal of Octyl (2S)-2-amino-3-methylbutanoate (CAS No. 1053618-29-3), also known as L-valine octyl ester. As researchers and scientists, adherence to rigorous disposal protocols is paramount not only for regulatory compliance but also for ensuring the safety of personnel and protecting the environment. This document synthesizes technical data with field-proven best practices to provide a clear, actionable disposal plan.
Core Principle: Hazard-Based Waste Management
The disposal pathway for any chemical is dictated by its intrinsic hazards. Octyl (2S)-2-amino-3-methylbutanoate is classified with specific risks that prohibit simple sewer disposal. The core logic is to treat this compound as a regulated chemical waste stream due to its irritant properties.
Hazard Identification
Based on the Globally Harmonized System (GHS), this compound presents the following hazards[1]:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
These classifications mandate that the compound and any contaminated materials be handled and disposed of in a controlled manner to prevent exposure to personnel and release into the environment.
Hazard Code
Description
Implication for Disposal
H315
Causes skin irritation
Direct contact must be avoided. Contaminated PPE and materials become chemical waste.
H319
Causes serious eye irritation
Risk of serious eye damage necessitates stringent handling protocols and precludes sewer disposal.
H335
May cause respiratory irritation
Handling must occur in well-ventilated areas. Vapors are hazardous, influencing storage and spill cleanup procedures.
Pre-Disposal Protocol: Safe Collection & Storage
Proper waste management begins at the point of generation. A self-validating system of collection ensures that waste is handled safely and compliantly from the start.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, the following PPE is mandatory as indicated by precautionary statement P280[1]:
Eye/Face Protection: Wear chemical safety goggles or a face shield.
Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Ensure gloves are compatible with amino acid esters. A standard lab coat is required.
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors, as per precautionary statement P261[1].
Waste Collection & Labeling
Select a Compatible Waste Container: Use a clean, sealable, and chemically resistant container (e.g., high-density polyethylene - HDPE) designated for non-halogenated organic liquid waste.
Segregate Waste: Do not mix Octyl (2S)-2-amino-3-methylbutanoate waste with incompatible materials, such as strong acids, bases, or oxidizing agents, to prevent hazardous reactions[2].
Label Accurately: Affix a hazardous waste label to the container immediately. The label must include:
The full chemical name: "Waste Octyl (2S)-2-amino-3-methylbutanoate"
The primary hazards (e.g., "Irritant")
The date accumulation started
The name of the principal investigator or lab group
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
Step-by-Step Disposal Procedure
The guiding principle for this compound is that it must be disposed of through a licensed hazardous waste management facility. Do not dispose of this chemical down the drain. While simple amino acids may be biodegradable[3][4], the octyl ester chain significantly alters the compound's properties, making sewer disposal inappropriate and a violation of most institutional and municipal regulations[5][6].
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of Octyl (2S)-2-amino-3-methylbutanoate.
Caption: Disposal workflow for Octyl (2S)-2-amino-3-methylbutanoate.
Spill & Decontamination Procedures
Accidental spills must be managed promptly to mitigate exposure risks.
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, restrict access to the area.
Don Appropriate PPE: Wear the full PPE as described in section 2.1.
Contain and Absorb: For small liquid spills, absorb the material with an inert absorbent like vermiculite, sand, or commercial sorbent pads.
Collect and Package: Carefully scoop the absorbed material into the designated hazardous waste container.
Decontaminate: Clean the spill area with soap and water. The cleaning materials (e.g., paper towels) may also need to be disposed of as hazardous waste.
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.
Final Disposal Pathway
Once the waste container is full (typically not exceeding 90% capacity), seal it securely and arrange for its collection.
Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
Licensed Vendor: The EHS department will ensure the waste is transported and disposed of by a licensed and certified hazardous waste management company, likely via high-temperature incineration.
By following this structured, safety-first protocol, you ensure that the disposal of Octyl (2S)-2-amino-3-methylbutanoate is conducted in a manner that is safe, compliant, and environmentally responsible.
References
Sigma-Aldrich. octyl (2S)
Vanderbilt University, Office of Clinical and Research Safety.
Personal protective equipment for handling Octyl (2S)-2-amino-3-methylbutanoate
Chemical Intelligence & Risk Assessment Octyl (2S)-2-amino-3-methylbutanoate (also known as L-Valine octyl ester) is a hydrophobic amino acid derivative used primarily in peptide synthesis, surfactant development, and pr...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Intelligence & Risk Assessment
Octyl (2S)-2-amino-3-methylbutanoate (also known as L-Valine octyl ester) is a hydrophobic amino acid derivative used primarily in peptide synthesis, surfactant development, and prodrug formulation.[1] Unlike zwitterionic free amino acids, this ester exists as a liquid in its free base form and exhibits increased lipophilicity, facilitating rapid skin absorption.
Reactivity Alert: Susceptible to hydrolysis (releasing octanol and valine) and spontaneous cyclization (diketopiperazine formation) if stored improperly.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety gear." Use this matrix to select equipment based on the specific interaction mechanism.
Protection Zone
Standard Requirement
Technical Justification
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
As a liquid ester, the risk of micro-droplet splash during pipetting is high.[1] Safety glasses are insufficient due to the lack of a peripheral seal.
Dermal (Hands)
Double Nitrile Gloves (0.11 mm min. thickness)
Outer Layer: Protects against gross contamination. Inner Layer: Barrier against permeation. Change immediately upon splash contact.
Respiratory
Fume Hood (Face velocity: 100 fpm)
The compound has a volatile organic component (octyl group). Handling outside a hood requires a half-face respirator with Organic Vapor (OV) cartridges.[1]
Body
Poly-cotton Lab Coat (Buttoned)
Standard protection.[1] For scale-up (>100g), use a Tyvek® apron to prevent soak-through.[1]
Operational Handling Protocol
This workflow is designed to minimize hydrolysis (degradation) and exposure.
Phase A: Receipt & Storage
Inspection: Upon receipt, verify the septum seal is intact.
Environment: Store at 4°C in a desiccated environment.
Inert Gas: If the bottle is opened, backfill with Argon or Nitrogen before resealing. Oxygen and moisture accelerate degradation.
Phase B: Dispensing & Solubilization
Step 1: Allow the container to equilibrate to room temperature inside a fume hood before opening (prevents condensation).
Step 2: Use a positive displacement pipette or glass syringe for accurate dosing. The liquid viscosity can lead to dripping with air-displacement pipettes.[1]
Step 3: Dilute immediately into the reaction solvent (e.g., anhydrous DMF or DCM). Avoid aqueous buffers until the reaction quench step.
Phase C: Reaction Monitoring
TLC System: 10% Methanol in Dichloromethane (stain with Ninhydrin; free amines turn purple).
Quenching: Neutralize excess amine or ester functionality based on the specific synthesis route.
Visualization: Operational Workflow
The following diagram details the logical flow from storage to reaction, emphasizing critical control points (CCPs) for safety and purity.
Figure 1: Operational workflow for handling Octyl (2S)-2-amino-3-methylbutanoate, highlighting temperature control and inert atmosphere requirements.
Emergency Response & Disposal
Spill Response (Liquid)
Evacuate: Clear the immediate area of personnel.
Ventilate: Ensure the fume hood sash is lowered; increase ventilation if possible.
Absorb: Use vermiculite or chem-mats . Do not use paper towels as the primary absorbent for significant volumes (>10 mL) due to flammability risk.
Clean: Wipe surface with 10% acetic acid (to neutralize the amine) followed by soap and water.
Exposure First Aid
Skin: Wash with soap and water for 15 minutes.[2] Do not use alcohol (increases absorption).
Eyes: Flush with water for 15 minutes, lifting eyelids.[2][3][4][5] Seek medical attention.
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[4][5]
Disposal Protocol
Stream: Segregate as Organic Solvent Waste (Non-Halogenated) unless mixed with DCM.
Labeling: Clearly label as "Contains Amino Acid Ester - Irritant."
Prohibition: Do not pour down the drain. Hydrolysis releases Octanol, which is toxic to aquatic life in high concentrations.
Visualization: Emergency Decision Tree
Figure 2: Decision logic for immediate response to exposure or spillage events.
References
PubChem. Compound Summary: L-Valine Octyl Ester. National Library of Medicine. Retrieved October 26, 2023, from [Link]